molecular formula C10H15NO2 B1398175 Benzeneethanamine, N,4-dimethoxy- CAS No. 1438858-66-2

Benzeneethanamine, N,4-dimethoxy-

Cat. No.: B1398175
CAS No.: 1438858-66-2
M. Wt: 181.23 g/mol
InChI Key: LXKHMJXIOMVDGU-UHFFFAOYSA-N
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Description

Benzeneethanamine, N,4-dimethoxy-, with the CAS registry number 1438858-66-2, is a chemical compound provided for research and development purposes . The compound has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol . As a phenethylamine derivative, this substance is part of a class of compounds that are of significant interest in medicinal and pharmacological research. Phenethylamine structures are frequently investigated for their interactions with neurological targets, such as monoamine transporters and receptors . Researchers may explore its potential as a precursor or intermediate in organic synthesis or as a structural analog in structure-activity relationship (SAR) studies. This product is labeled "For Research Use Only (RUO)" and is intended solely for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Researchers are responsible for ensuring all activities comply with their institution's guidelines and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-10-5-3-9(4-6-10)7-8-11-13-2/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKHMJXIOMVDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanistic Pharmacology of 3,4-Dimethoxyphenethylamine (DMPEA)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity Mechanisms of 3,4-Dimethoxyphenethylamine (DMPEA)[1][2]

Receptor Dynamics, Metabolic Fate, and Experimental Characterization

Executive Summary: The "Pink Spot" Revisited

3,4-Dimethoxyphenethylamine (DMPEA) occupies a unique and controversial niche in neuropharmacology. Historically identified as the "pink spot" on paper chromatograms of urine from schizophrenic patients, it was once hypothesized to be an endogenous psychotogen resulting from the aberrant methylation of dopamine. While the "transmethylation hypothesis" of schizophrenia has largely been superseded, DMPEA remains a critical reference standard in the study of phenethylamine Structure-Activity Relationships (SAR).

Unlike its potent psychedelic cousin mescaline (3,4,5-trimethoxyphenethylamine), DMPEA lacks significant psychoactivity in humans. This guide dissects the molecular mechanisms behind this inactivity, focusing on its rapid metabolic inactivation by Monoamine Oxidase B (MAO-B) and its failure to stabilize the active conformation of the 5-HT2A receptor. We present a technical analysis of its receptor binding profile, metabolic kinetics, and the "false neurotransmitter" mechanism that drives its paradoxical hypokinetic effects in vivo.

Part 1: Molecular Pharmacology & Receptor Dynamics

Structure-Activity Relationship (SAR)

The biological divergence between DMPEA and mescaline is a textbook example of how minor structural modifications dictate pharmacological fate.

  • Dopamine Analog: DMPEA is structurally O,O-dimethyldopamine. The methylation of the 3- and 4-hydroxyl groups increases lipophilicity (LogP ~1.3) compared to dopamine, theoretically facilitating Blood-Brain Barrier (BBB) penetration.

  • The "Missing" Methoxy: The absence of the 5-methoxy group (present in mescaline) is critical. In the 5-HT2A receptor binding pocket, the 5-methoxy group of mescaline interacts with specific serine and phenylalanine residues (e.g., Ser159, Phe340) to stabilize the receptor in an active conformation. DMPEA lacks this anchor, resulting in a drastic loss of affinity and efficacy.

Receptor Binding Profile

DMPEA exhibits a "promiscuous but low-affinity" profile, interacting with trace amine and monoamine systems without potent activation of the canonical psychedelic targets.

Target ReceptorInteraction TypeAffinity (Ki / EC50)Biological Consequence
TAAR1 (Trace Amine-Associated Receptor 1)Agonist High (Ki ≈ 20–100 nM)*Modulates monoaminergic firing; potentially limits dopaminergic overstimulation.
5-HT2A (Serotonin 2A)Weak Partial Agonist Low (Ki > 10,000 nM)Insufficient occupancy for psychedelic effects at physiological doses.
D2 (Dopamine D2)Weak Antagonist / False Substrate Low (Micromolar range)Competes with dopamine but fails to induce robust G-protein coupling.
VMAT2 (Vesicular Monoamine Transporter)Substrate ModerateDisplaces endogenous dopamine from vesicles (False Neurotransmitter).

*Note: TAAR1 affinity is inferred from the high potency of the parent phenethylamine (PEA) and structural analogs.

Mechanism of Action: The Hypokinetic Paradox

While amphetamines (alpha-methylated phenethylamines) induce hyperkinesia (increased movement), DMPEA administration in rodents typically induces hypokinesia or a rigid, akinetic syndrome ("The Pink Spot Syndrome").

The "False Neurotransmitter" Mechanism:

  • Uptake: DMPEA is taken up into presynaptic dopaminergic terminals via the Dopamine Transporter (DAT).

  • Storage: It is packaged into synaptic vesicles by VMAT2, displacing endogenous dopamine.

  • Release: Upon depolarization, DMPEA is released into the synaptic cleft.

  • Failure: Unlike dopamine, DMPEA has low efficacy at postsynaptic D1/D2 receptors. It occupies the cleft but fails to transmit the signal, effectively "diluting" the dopaminergic transmission.

Part 2: Metabolic Fate & Enzymatic Kinetics

The primary reason for DMPEA's lack of oral activity is its extreme susceptibility to oxidative deamination. It is a prime substrate for Monoamine Oxidase (MAO), specifically the MAO-B isoform.

The Metabolic Pathway

The degradation follows a rapid two-step oxidation:

  • Oxidative Deamination: MAO-B converts DMPEA to the unstable intermediate 3,4-dimethoxyphenylacetaldehyde .

  • Oxidation to Acid: Aldehyde Dehydrogenase (ALDH) or Aldehyde Oxidase rapidly converts the aldehyde to 3,4-dimethoxyphenylacetic acid (DMPAA) , which is excreted in urine.

Visualization of Signaling & Metabolism

The following diagram illustrates the dual fate of DMPEA: its interaction with the TAAR1 receptor and its metabolic degradation.

DMPEA_Mechanism DMPEA 3,4-Dimethoxyphenethylamine (DMPEA) MAO_B MAO-B Enzyme (Mitochondrial) DMPEA->MAO_B High Affinity Substrate TAAR1 TAAR1 Receptor (Intracellular/Membrane) DMPEA->TAAR1 Agonist Binding VMAT2 VMAT2 (Vesicular Uptake) DMPEA->VMAT2 Transport Aldehyde 3,4-Dimethoxyphenylacetaldehyde (Unstable Intermediate) MAO_B->Aldehyde Oxidative Deamination DMPAA 3,4-Dimethoxyphenylacetic Acid (Excreted Metabolite) Aldehyde->DMPAA ALDH / Aldehyde Oxidase Gs_Pathway Gs Protein Coupling cAMP Accumulation TAAR1->Gs_Pathway Activation DA_Displacement Dopamine Displacement (False Neurotransmission) VMAT2->DA_Displacement Vesicular Loading

Figure 1: Dual pathways of DMPEA activity. The upper path shows rapid metabolic inactivation by MAO-B. The lower paths show TAAR1 activation and the "False Neurotransmitter" effect responsible for hypokinesia.

Part 3: Experimental Protocols

To validate the mechanisms described above, the following protocols are recommended. These are designed to be self-validating with internal controls.

Protocol 3.1: High-Throughput MAO-B Kinetic Assay

Objective: Determine the Michaelis-Menten constants (


, 

) of DMPEA as a substrate for MAO-B. Method: Amplex Red Hydrogen Peroxide/Peroxidase Assay.

Reagents:

  • Recombinant Human MAO-B (5 mg/mL).

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

  • Substrate: DMPEA (Hydrochloride salt).

  • Control Inhibitor: Selegiline (Specific MAO-B inhibitor).

Workflow:

  • Preparation: Dilute MAO-B to 0.5 U/mL in reaction buffer (0.1 M Sodium Phosphate, pH 7.4).

  • Substrate Series: Prepare a 12-point serial dilution of DMPEA (range: 1 µM to 10 mM).

  • Reaction Mix: In a 96-well black microplate, combine:

    • 50 µL DMPEA dilution.

    • 50 µL Working Solution (200 µM Amplex Red + 1 U/mL HRP + 1 U/mL MAO-B).

  • Incubation: Incubate at 37°C for 30 minutes protected from light.

  • Detection: Measure fluorescence (Ex/Em: 545/590 nm).

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Substrate]. Fit to the Michaelis-Menten equation:
    
    
    
    
  • Validation: Run a parallel row with Selegiline (1 µM). Signal should be <5% of control.

Protocol 3.2: Radioligand Competition Binding (5-HT2A)

Objective: Quantify the affinity (


) of DMPEA for the 5-HT2A receptor to confirm low affinity.

Reagents:

  • Membranes: HEK-293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [³H]-Ketanserin (Specific Activity ~60 Ci/mmol).

  • Competitor: DMPEA.

  • Non-specific Binding Control: Methysergide (10 µM).

Workflow:

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Assay Setup:

    • Total Binding: Membrane + [³H]-Ketanserin (1 nM).

    • Non-Specific: Membrane + [³H]-Ketanserin + Methysergide.

    • Experimental: Membrane + [³H]-Ketanserin + DMPEA (10⁻⁹ to 10⁻³ M).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Counting: Add scintillation fluid and count in a Liquid Scintillation Counter (LSC).

  • Calculation: Determine

    
     via non-linear regression. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.[3][4]

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #56 DMPEA).

  • O'Reilly, R. L., & Davis, B. A. (1994). The pink spot, 3,4-dimethoxyphenylethylamine, and schizophrenia: a review. Canadian Journal of Psychiatry, 39(6), 359–363.

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375.

  • Badawy, A. A. (2019). Tryptophan metabolism, disposition and utilization in pregnancy, biosyntheses of serotonin and nicotinamide and metabolic regulation. Bioscience Reports, 39(11). (Discusses MAO kinetics).

  • Wallach, J., et al. (2016). Pharmacological characterization of the "legal highs" 3,4-CTMP and ethylphenidate. Drug Testing and Analysis. (Provides comparative phenethylamine binding protocols).

Sources

Benzeneethanamine, 3,4-dimethoxy- CAS 120-20-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Benzeneethanamine, 3,4-dimethoxy- (CAS 120-20-7)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of Benzeneethanamine, 3,4-dimethoxy-, commonly known as 3,4-Dimethoxyphenethylamine (DMPEA) or Homoveratrylamine. With the CAS registration number 120-20-7, this compound is a pivotal intermediate in pharmaceutical synthesis and a subject of interest in neurochemical research. As a structural analog of dopamine and mescaline, its properties and reactivity are of significant interest to researchers, chemists, and drug development professionals.[1][2] This document synthesizes critical data on its physicochemical properties, synthesis methodologies, analytical techniques, pharmacological profile, and safety protocols, offering a holistic resource for laboratory and development applications.

Introduction and Chemical Identity

Benzeneethanamine, 3,4-dimethoxy- is a phenethylamine derivative characterized by methoxy groups at the 3 and 4 positions of the phenyl ring.[3][4] This structure makes it the O,O-dimethylated analog of the essential neurotransmitter dopamine.[1][2] Naturally occurring as an alkaloid in some Cactaceae family species, DMPEA is also an endogenous metabolite found in human urine, arising from catecholamine metabolism.[2][3][4]

Historically, DMPEA gained notoriety in psychiatric research due to its identification in a "pink spot" observed in the chromatograms of urine from some schizophrenia patients, suggesting a potential role in the condition's pathophysiology.[2] Although this hypothesis has been largely discredited, with studies later finding the compound in healthy individuals as well, it remains a marker for studying catecholamine pathways.[2] Today, its primary significance lies in its role as a versatile precursor for the synthesis of a wide range of isoquinoline alkaloids and several key pharmaceutical agents.[2][5]

Physicochemical Properties

A thorough understanding of DMPEA's physical and chemical properties is fundamental for its effective handling, synthesis, and purification. It is a viscous, air-sensitive liquid at room temperature with a characteristic amine-like odor.[6][7]

PropertyValueSource(s)
CAS Number 120-20-7[1][2][8]
Molecular Formula C₁₀H₁₅NO₂[1][2][8]
Molecular Weight 181.23 g/mol [1][2][8]
Appearance Colorless to yellow viscous liquid[7][9]
Odor Amine-like[7]
Boiling Point 188 °C @ 15 mmHg (lit.)[6][8]
Melting Point 12-15 °C (lit.)[6][7]
Density 1.074 g/mL @ 25 °C (lit.)[8][10]
Refractive Index n20/D 1.546 (lit.)[6][10]
Solubility Very soluble in water; soluble in chloroform, methanol[5][7][9]
pKa (Predicted) 9.74[11]
LogP 0.77 - 1.2[7][12]

Synthesis and Chemical Reactivity

DMPEA is a widely used starting material for the synthesis of complex molecules, particularly isoquinoline alkaloids and cardiovascular drugs like Verapamil, Papaverine, and Drotaverine.[1][5][13] Several synthetic routes have been established, with the choice of method often depending on scale, cost, and available reagents.

Synthesis from 3,4-Dimethoxybenzaldehyde

One of the most common laboratory-scale syntheses starts from veratraldehyde. This two-step process involves a nitroaldol condensation followed by reduction.

Experimental Protocol: Synthesis via Nitrostyrene Reduction [5][14]

  • Step 1: Nitrostyrene Formation (Henry Reaction):

    • In a suitable reaction vessel, dissolve 3,4-Dimethoxybenzaldehyde and a base catalyst (e.g., ammonium acetate) in a solvent like nitroethane.

    • Heat the mixture under reflux to drive the condensation reaction, forming the intermediate 1-(3,4-dimethoxyphenyl)-2-nitropropene, which often precipitates as a bright yellow solid.

    • Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

    • Cool the mixture and collect the nitrostyrene product by filtration. Wash with a cold solvent and dry.

  • Step 2: Reduction of the Nitrostyrene:

    • Suspend the purified 1-(3,4-dimethoxyphenyl)-2-nitropropene in a suitable solvent (e.g., ethanol, THF).

    • Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise under an inert atmosphere, maintaining a low temperature. Caution: LiAlH₄ reacts violently with water.

    • Alternatively, for a safer and more scalable approach, employ catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[14]

    • After the reduction is complete (monitored by TLC), carefully quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the resulting DMPEA by vacuum distillation.

G cluster_synthesis Synthesis of DMPEA from Veratraldehyde A 3,4-Dimethoxybenzaldehyde (Veratraldehyde) B 1-(3,4-Dimethoxyphenyl) -2-nitropropene A->B Henry Reaction (Nitroethane, Base) C Benzeneethanamine, 3,4-dimethoxy- (DMPEA) B->C Reduction (e.g., LiAlH4 or H2/Pd-C)

Caption: Synthetic pathway from veratraldehyde to DMPEA.

Synthesis from 3,4-Dimethoxybenzyl Cyanide

An efficient method, particularly for industrial-scale production, involves the catalytic hydrogenation of 3,4-dimethoxybenzyl cyanide.

Experimental Protocol: Catalytic Hydrogenation of Nitrile [15]

  • Charge a high-pressure hydrogenation reactor with 3,4-dimethoxybenzyl cyanide, a solvent (e.g., 80-96% ethanol containing 9-12% ammonia), and a Raney-nickel catalyst.[15]

  • Pressurize the reactor with hydrogen gas (e.g., 8-10 atm) and heat to the target temperature (e.g., 48-60 °C).[15]

  • Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the completion of the reduction.

  • Cool the reactor, vent the hydrogen, and filter off the catalyst.

  • Evaporate the solvent from the filtrate and purify the residual DMPEA via vacuum fractionation to yield a highly pure product.[15]

Analytical Methodologies and Quality Control

Accurate identification and quantification of DMPEA are crucial for quality control in synthesis and for its analysis in biological matrices. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Spectroscopic methods provide structural confirmation of the molecule.

MethodKey ObservationsSource(s)
¹H NMR Signals corresponding to aromatic protons (Ar-H), methoxy groups (-OCH₃), and ethylamine side-chain protons (Ar-CH₂ and CH₂-NH₂).[16][17][18]
¹³C NMR Resonances for aromatic carbons (including those bonded to oxygen), methoxy carbons, and aliphatic side-chain carbons.[16]
GC-MS (EI) A molecular ion peak (m/z 181) and characteristic fragmentation patterns are observed.[16][19]
FTIR-ATR Absorption bands indicating N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether).[16][19]

General Protocol: GC-MS Analysis [16]

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of DMPEA in a volatile solvent like methanol.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: Non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Employ a temperature gradient, for example, starting at 100 °C and ramping to 280 °C.

    • Carrier Gas: Helium.

  • Mass Spectrometry Conditions:

    • Ionization Mode: EI at 70 eV.

    • Mass Range: Scan from m/z 40-500.

Chromatographic Separation and Purification

Chromatographic methods are essential for both analysis and purification.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is effective for purity analysis. A typical mobile phase consists of an acetonitrile and water gradient with an acid modifier like formic or phosphoric acid.[12]

  • Liquid-Liquid Extraction (LLE): The basic nature of the amine group is exploited in acid-base extraction protocols. The compound is soluble in an aqueous acidic phase as its protonated salt and in an organic phase as the free base at high pH.[11] This allows for efficient separation from neutral and acidic impurities.

  • Solid-Phase Extraction (SPE): SPE cartridges, such as hydrophilic-lipophilic balance (HLB) cartridges, can be used for sample cleanup and concentration, particularly from complex matrices like amniotic fluid or plasma.[20]

G cluster_purification General Purification Workflow A Crude DMPEA Mixture (in Organic Solvent) B Aqueous Layer (Protonated DMPEA-HCl) A->B Extract with 1M HCl (aq) C Organic Layer (DMPEA Free Base) B->C Basify to pH >11 Re-extract with Organic Solvent D Purified DMPEA C->D Dry, Evaporate, Vacuum Distillation G cluster_metabolism Primary Metabolic Pathway of DMPEA A DMPEA (Benzeneethanamine, 3,4-dimethoxy-) B 3,4-Dimethoxyphenylacetaldehyde (Intermediate) A->B Oxidative Deamination (MAO) C Homoveratric Acid (3,4-Dimethoxyphenylacetic acid) B->C Oxidation (Aldehyde Dehydrogenase)

Caption: Metabolic conversion of DMPEA to homoveratric acid.

Toxicology and Safe Handling

DMPEA is classified as a hazardous substance and requires careful handling.

  • Acute Toxicity: It is harmful if swallowed. [2][8]* Irritation: It causes skin and eye irritation, and potentially severe eye damage. [2][7]It is also an irritant to the respiratory system. [7][21]* Sensitization: May cause an allergic skin reaction. [2]

    Handling and Storage Recommendations
    Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile/neoprene), safety goggles or a face shield, and a lab coat. Use respiratory protection in poorly ventilated areas. [3][8]
    Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling. Keep away from ignition sources. [3][7][21]
    Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed and protected from air, light, and moisture. Storage under an inert atmosphere (e.g., argon, nitrogen) is recommended due to its air sensitivity. [3][6][7]
    First Aid (Ingestion): Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention. [3][7]

    | First Aid (Skin/Eye Contact): For skin, wash immediately with soap and water for at least 15 minutes. For eyes, flush with plenty of water for at least 15 minutes, lifting the eyelids. Seek immediate medical attention. [3][7]|

Conclusion

Benzeneethanamine, 3,4-dimethoxy- (CAS 120-20-7) is a compound of significant utility in synthetic organic chemistry and pharmaceutical development. While its direct pharmacological effects are minimal, its role as a key building block for complex isoquinoline alkaloids and life-saving drugs underscores its importance. Its structural relationship to dopamine ensures its continued, albeit limited, relevance in neurochemical research. Professionals working with this substance must possess a robust understanding of its properties, synthetic routes, and, most critically, its handling and safety requirements to ensure its effective and safe application in research and development.

References

  • An In-depth Technical Guide to the Spectral Data of 3,4-Dimethoxy-beta-methylphenethylamine - Benchchem.
  • 3,4-Dimethoxyphenethylamine - Wikipedia. [Link]

  • 3,4-Dimethoxyphenethylamine - Grokipedia.
  • An In-depth Technical Guide to 3,4-Dimethoxy-β-methylphenethylamine - Benchchem.
  • Benzeneethanamine, 3,4-dimethoxy-|120-20-7,AngeneChemical. [Link]

  • Homoveratrylamine (3,4-Dimethoxyphenethylamine) CAS 120-20-7 | SDS | HazComFast. [Link]

  • Chemical Properties of Benzeneethanamine, 3,4-dimethoxy- (CAS 120-20-7) - Cheméo. [Link]

  • The Pharmacokinetic Landscape of 3,4-Dimethoxy-beta-methylphenethylamine Analogs: A Compar
  • Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed. [Link]

  • US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google P
  • N-Acetyl-3,4-dimethoxyphenethylamine | C12H17NO3 | CID 80465 - PubChem. [Link]

  • Benzeneethanamine, 3,4-dimethoxy- - NIST WebBook. [Link]

  • 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google P
  • Isolating 3,4-Dimethoxy-beta-methylphenethylamine: A Guide to Extraction and Purific
  • Benzeneethanamine, 3,4-dimethoxy- | SIELC Technologies. [Link]

  • Synthesis of 3,4-dimethoxy-beta-phenyl-ethylamine - PrepChem.com. [Link]

  • 3,4-Dimethoxyphenethylamine - ChemBK. [Link]

  • Homoveratrylamine Manufacturer & Exporter in India - Adroit Pharma. [Link]

  • Regioselective acylation of β-enaminones of homoveratrylamine - Arkivoc. [Link]

  • Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed. [Link]

  • Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem. [Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC. [Link]

  • Synthesis of Homoveratric Acid-Imprinted Polymers and Their Evaluation as Selective Separation Materials - PMC. [Link]

Sources

Chemotaxonomic and Biosynthetic Profiling of Homoveratrylamine (3,4-Dimethoxyphenethylamine) in Cactaceae

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homoveratrylamine (3,4-dimethoxyphenethylamine or DMPEA) is a bioactive phenethylamine alkaloid predominantly distributed within the Cactaceae family. While structurally analogous to the psychotomimetic alkaloid mescaline (3,4,5-trimethoxyphenethylamine), DMPEA lacks significant psychedelic activity in humans, serving instead as a critical biosynthetic precursor to tetrahydroisoquinoline alkaloids (such as anhalamine) and as a chemotaxonomic marker. This guide provides a technical analysis of DMPEA’s natural occurrence, biosynthetic pathways, and optimized protocols for its extraction and analytical validation, designed for researchers in phytochemistry and forensic toxicology.

Chemical Identity and Biosynthetic Context[1][2][3][4]

Homoveratrylamine (CAS: 120-20-7) is the 3,4-dimethoxylated derivative of dopamine. In the metabolic lattice of cactus species, it represents a "branch point" molecule. It can accumulate as an end-product or undergo cyclization to form simple isoquinolines.

Biosynthetic Pathway Mechanism

The biosynthesis of DMPEA proceeds via the decarboxylation of tyrosine and subsequent O-methylation. Unlike the mescaline pathway, which typically requires hydroxylation at the 5-position prior to final methylation, DMPEA synthesis diverges earlier.

Key Enzymatic Steps:

  • Decarboxylation: Tyrosine is decarboxylated to Tyramine or DOPA is decarboxylated to Dopamine.

  • Hydroxylation/Methylation: Tyramine is hydroxylated to Dopamine.

  • O-Methylation: Dopamine is methylated at the meta position by catechol-O-methyltransferase (COMT) to yield 3-Methoxytyramine.

  • Para-Methylation: A subsequent methylation at the para position yields 3,4-Dimethoxyphenethylamine (DMPEA).

Visualization: Biosynthetic Pathway (DOT)

Biosynthesis cluster_legend Pathway Logic Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine Tyramine->Dopamine Hydroxylation DOPA->Dopamine DOPA Decarboxylase Methoxytyramine 3-Methoxytyramine Dopamine->Methoxytyramine COMT (m-O-methylation) DMPEA 3,4-Dimethoxyphenethylamine (Homoveratrylamine) Methoxytyramine->DMPEA O-Methyltransferase (p-O-methylation) Isoquinolines Tetrahydroisoquinolines (e.g., Anhalamine) DMPEA->Isoquinolines Pictet-Spengler Cyclization (w/ Aldehyde) Legend1 Precursor Legend2 Target Analyte

Figure 1: Biosynthetic pathway of Homoveratrylamine from L-Tyrosine, showing its role as a precursor to isoquinoline alkaloids.[1]

Phytochemical Distribution in Cactaceae[3][6]

The occurrence of DMPEA is most notable in the tribe Trichocereeae and Cacteae. It is frequently found co-occurring with mescaline, often complicating forensic analysis due to structural similarity.

Comparative Alkaloid Profile Table
SpeciesTribeDMPEA PresencePrimary Co-MetabolitesReference
Trichocereus pachanoi (Echinopsis pachanoi)TrichocereeaeVariable (Trace to Major)Mescaline, 3-Methoxytyramine[1, 2]
Trichocereus peruvianus (Echinopsis peruviana)TrichocereeaeMinor Mescaline, Tyramine[1]
Lophophora williamsii (Peyote)CacteaeMinor (<1% of alkaloids)Mescaline, Pellotine, Anhalonidine[3, 4]
Backebergia militaris PachycereeaeConfirmed Heliamine, Lemaireocereine[5]
Ariocarpus fissuratus CacteaeTrace Hordenine, N-methyltyramine[6]
Coryphantha spp.[2]CacteaeAnalogues Macromerine (beta-hydroxy-DMPEA)[7]

Chemotaxonomic Insight: In certain "low-mescaline" cultivars of T. pachanoi, DMPEA can become the dominant alkaloid, suggesting a metabolic bottleneck where the 5-hydroxylation (required for mescaline) is suppressed, shunting the pathway toward the 3,4-dimethoxy phenotype.

Extraction and Isolation Protocol

Objective: Isolate a crude alkaloid fraction enriched in phenethylamines from plant tissue, suitable for GC-MS analysis. Method: Differential pH Liquid-Liquid Extraction (LLE).

Reagents Required[1][5][7][8][9]
  • Solvents: Dichloromethane (DCM) or Chloroform (CHCl₃), n-Hexane.

  • Acid/Base: Hydrochloric acid (0.5M HCl), Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

  • Solid Phase: Anhydrous Magnesium Sulfate (MgSO₄).

Step-by-Step Methodology
  • Lysis & Acidification:

    • Pulverize dried cactus tissue (10g) to a fine powder (#60 mesh).

    • Macerate in 100mL 0.5M HCl for 24 hours. The low pH (pH < 2) protonates the amine nitrogen (

      
      ), rendering alkaloids water-soluble.
      
  • Defatting (Critical Step):

    • Filter the aqueous acidic extract.

    • Wash with 50mL n-Hexane x 2. Discard the organic (hexane) layer.

    • Causality: This removes non-polar lipids, chlorophyll, and plant waxes that interfere with GC columns, while the protonated DMPEA remains in the aqueous phase.

  • Basification:

    • Slowly add 10% NaOH to the aqueous phase until pH reaches ~11-12.

    • Causality: The pKa of the primary amine on DMPEA is ~9.5-10. Exceeding this pH ensures the molecule exists as the free base (

      
      ), which is lipophilic.
      
  • Extraction:

    • Extract the basic aqueous phase with 30mL DCM x 3.

    • Pool the organic layers (bottom phase).

  • Drying & Concentration:

    • Dry pooled DCM over anhydrous MgSO₄.

    • Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the crude alkaloid residue.

Visualization: Extraction Workflow (DOT)

Extraction Raw Dried Cactus Powder Acid Acidify (0.5M HCl) pH < 2 Raw->Acid Protonation Defat Defat w/ Hexane (Discard Organic Layer) Acid->Defat Remove Lipids Base Basify (NaOH) pH > 11 Defat->Base Deprotonation Extract Extract w/ DCM (Collect Organic Layer) Base->Extract Partitioning Isolate Evaporate Solvent Yield: Free Base Alkaloids Extract->Isolate Concentration

Figure 2: Optimized Acid-Base extraction workflow for phenethylamine recovery.

Analytical Validation (GC-MS)[5]

Differentiation of DMPEA from its isomers (e.g., 2,4-dimethoxy or 3,5-dimethoxy analogs) requires precise mass spectral analysis.

GC-MS Operating Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 70°C (1 min) → 10°C/min → 280°C (10 min).

  • Injection: Splitless, 250°C.

Mass Spectral Signature (EI, 70eV)

Homoveratrylamine (MW 181.23) exhibits a characteristic fragmentation pattern dominated by alpha-cleavage.

  • Molecular Ion (

    
    ):  m/z 181 (Weak intensity, <5%).
    
  • Base Peak: m/z 30 (

    
    ).
    
    • Note: The primary amine fragment is dominant and non-specific.

  • Diagnostic Fragments:

    • m/z 151/152: Benzylic cleavage (

      
      ).
      
    • m/z 164: Loss of ammonia (

      
      ).
      

Validation Protocol: To avoid ambiguity caused by the dominant m/z 30 peak, derivatization is strongly recommended.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Incubate 1mg residue + 50µL BSTFA at 60°C for 30 mins.

  • Result: The TMS-derivative of DMPEA (MW 253) shifts the base peak to higher mass regions, providing a unique fingerprint distinct from mescaline (TMS-Mescaline MW 283).

References

  • Lundström, J. (1970).[3] Biosynthesis of mescaline and 3,4-dimethoxyphenethylamine in Trichocereus pachanoi Br. & R. Acta Pharmaceutica Suecica, 7(6), 651-666.[3] Link

  • Agurell, S. (1969). Identification of alkaloid intermediates in the biosynthesis of mescaline. Lloydia, 32, 206.
  • Kapadia, G. J., & Fayez, M. B. (1970).[4] Peyote constituents: chemistry, biogenesis, and biological activity. Journal of Pharmaceutical Sciences, 59(12), 1699-1727. Link

  • Trout, K. (2014). Trout's Notes on Cactus Chemistry: By Species. Moksha Press. Link

  • Pardanani, J. H., et al. (1978). Cactus Alkaloids. XXXVII. 3,4-Dimethoxyphenethylamine from Backebergia militaris.
  • Bruhn, J. G. (1975). Phenethylamines of Ariocarpus fissuratus.[1][3] Phytochemistry, 14(5-6), 1442-1443.

  • Keller, W. J., et al. (1973). Separation of phenethylamines from Coryphantha species.[5][6] Journal of Pharmaceutical Sciences, 62(3), 408-411.

Sources

Endogenous production of dimethoxyphenethylamines in mammals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Endogenous Production of Dimethoxyphenethylamines in Mammals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxyphenethylamines (DMPEAs) represent a class of trace amines structurally related to major catecholamine neurotransmitters. While their exogenous, synthetically-derived counterparts have been studied for their psychoactive properties, the endogenous production of DMPEAs in mammals remains a complex and underexplored area of neurochemistry. These molecules are present at exceedingly low concentrations, challenging their detection and the elucidation of their physiological roles. This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of endogenous DMPEA biosynthesis and metabolism. It details state-of-the-art analytical methodologies for their reliable identification and quantification in biological matrices and explores their primary signaling mechanism through the Trace Amine-Associated Receptor 1 (TAAR1). This document is intended to serve as a foundational resource for researchers investigating the nuanced roles of these trace amines in mammalian physiology and pathology.

The Hypothesized Biosynthetic Pathway of Endogenous Dimethoxyphenethylamines

The endogenous synthesis of dimethoxyphenethylamines is not definitively established but is hypothesized to originate from the essential amino acid L-phenylalanine, leveraging enzymatic machinery central to catecholamine metabolism. The core structure, phenethylamine (PEA), is formed via the decarboxylation of L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase (AADC).[1]

The subsequent steps to produce a dimethoxy-substituted molecule like 3,4-dimethoxyphenethylamine (DMPEA)—also known as O,O-dimethyldopamine—likely involve sequential hydroxylation and O-methylation.

  • Initial Hydroxylation: Phenethylamine can undergo para-hydroxylation to form p-tyramine, a reaction catalyzed by liver microsomal enzymes.[2] A more established route involves the conversion of L-phenylalanine to L-tyrosine, which is then decarboxylated to tyramine or further hydroxylated to L-DOPA.

  • Formation of a Catechol Intermediate: The critical step is the formation of a catechol structure, such as dopamine (3,4-dihydroxyphenethylamine).

  • Sequential O-Methylation: The enzyme Catechol-O-methyltransferase (COMT) is responsible for the O-methylation of catecholamines.[3][4] It is proposed that COMT acts sequentially on the hydroxyl groups of a catechol intermediate like dopamine, using S-adenosyl-L-methionine (SAM) as a methyl donor, to first produce a monomethoxylated intermediate (e.g., 3-methoxytyramine) and subsequently the dimethoxylated phenethylamine.[4][5] Studies showing that derivatives of dimethoxy-hydroxyphenylethylamine can inactivate COMT lend strong support to this enzyme's role in the pathway.[6]

The N-methylation of the resulting DMPEA molecule is also plausible, potentially mediated by enzymes like Phenylethanolamine N-methyltransferase (PNMT), which is known to N-methylate PEA itself.[1][7]

Biosynthesis of 3,4-Dimethoxyphenethylamine L_Phe L-Phenylalanine E1 Phenylalanine Hydroxylase L_Phe->E1 L_Tyr L-Tyrosine E2 Tyrosine Hydroxylase L_Tyr->E2 L_DOPA L-DOPA E3 AADC L_DOPA->E3 Dopamine Dopamine (3,4-Dihydroxyphenethylamine) E4 COMT Dopamine->E4 MT 3-Methoxytyramine E5 COMT MT->E5 DMPEA 3,4-Dimethoxyphenethylamine (DMPEA) E1->L_Tyr E2->L_DOPA E3->Dopamine E4->MT E5->DMPEA

Hypothesized biosynthetic pathway of 3,4-DMPEA from L-Phenylalanine.

Catabolism and Metabolic Fate

Like other trace amines, endogenously produced DMPEAs are subject to rapid and extensive metabolism, which is a primary reason for their low physiological concentrations.

  • Oxidative Deamination: The principal catabolic route is oxidative deamination, initiated by Monoamine Oxidase (MAO), particularly MAO-B.[1] This reaction converts the phenethylamine into its corresponding phenylacetaldehyde intermediate.

  • Conversion to Carboxylic Acid: The aldehyde intermediate is then swiftly oxidized by Aldehyde Dehydrogenase (ALDH) to form the primary urinary metabolite, a dimethoxyphenylacetic acid (DMPAA).[8] Aldehyde oxidase may also play a lesser role in this conversion.[8]

  • O-Demethylation: Studies on exogenous dimethoxyphenethylamines show that O-demethylation is a significant metabolic pathway, likely mediated by Cytochrome P450 enzymes such as CYP2D6, leading to hydroxylated metabolites.[9] However, other research suggests CYP2D6 is not significantly involved in the metabolism of several endogenous methoxyphenylethylamines, indicating other CYP isoforms may be responsible.[10][11]

  • N-Acetylation: For some metabolites, N-acetylation of the primary amine has been observed as a metabolic route.[12]

The rapid turnover underscores the importance of highly sensitive analytical techniques to study these compounds in vivo.

Metabolism of Dimethoxyphenethylamine DMPEA Dimethoxyphenethylamine (e.g., 2C-B) Aldehyde Dimethoxyphenylacetaldehyde DMPEA->Aldehyde MAO Demethylated Hydroxy-methoxyphenethylamine DMPEA->Demethylated CYP450 (O-Demethylation) Alcohol Dimethoxyphenyl-ethanol Aldehyde->Alcohol Aldehyde Reductase Acid Dimethoxyphenylacetic Acid (Primary Metabolite) Aldehyde->Acid ALDH Acetylated N-Acetyl-hydroxy-methoxyphenethylamine Demethylated->Acetylated NAT Analytical Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Homogenize 1. Homogenize Tissue (with Internal Standard) Centrifuge 2. Centrifuge (Protein Precipitation) Homogenize->Centrifuge SPE 3. Solid-Phase Extraction (Isolate & Concentrate) Centrifuge->SPE Evaporate 4. Evaporate & Reconstitute SPE->Evaporate LC 5. LC Separation (Chromatography) Evaporate->LC MSMS 6. MS/MS Detection (MRM) LC->MSMS Quantify 7. Quantification (Analyte/IS Ratio) MSMS->Quantify TAAR1 Signaling Pathway DMPEA DMPEA TAAR1 TAAR1 Intracellular GPCR DMPEA->TAAR1 Binds G_Protein Gαs Gβγ TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., Modulation of Monoamine Transporters) PKA->Downstream Phosphorylates Targets

Sources

A Technical Guide to the Pharmacodynamics of Non-Hallucinogenic Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview of the pharmacodynamics of non-hallucinogenic phenethylamine derivatives. It is intended for researchers, scientists, and drug development professionals. The document delves into the core molecular targets, mechanisms of action, and the structure-activity relationships that define this class of compounds. Detailed, field-proven protocols for in vitro and in vivo characterization are provided, alongside illustrative diagrams of key signaling pathways and experimental workflows. The guide aims to bridge foundational knowledge with practical application, offering insights into the causal relationships behind experimental choices and highlighting future directions in the development of novel therapeutics based on the phenethylamine scaffold.

Introduction to Non-Hallucinogenic Phenethylamines

Non-hallucinogenic phenethylamine derivatives represent a broad class of neuroactive compounds with significant therapeutic applications. Structurally related to the endogenous trace amine β-phenethylamine, these molecules are distinguished from their hallucinogenic counterparts by specific substitutions on the phenyl ring. The absence of methoxy groups at the 2 and 5 positions is a key determinant in avoiding the potent 5-HT2A receptor agonism that mediates psychedelic effects. Instead, these derivatives primarily exert their effects through the modulation of monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1] Their therapeutic utility spans a range of conditions, including obesity, attention-deficit/hyperactivity disorder (ADHD), and depression.[2][3]

Primary Molecular Targets and Mechanisms of Action

The pharmacodynamic effects of non-hallucinogenic phenethylamines are predominantly mediated by their interaction with two key protein families: monoamine transporters and trace amine-associated receptors.

Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters (MATs) are integral membrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[1][4] This process is crucial for terminating neurotransmitter signaling and maintaining synaptic homeostasis.[5] Phenethylamine derivatives can interact with MATs in two primary ways: as reuptake inhibitors or as releasing agents.[6]

  • Reuptake Inhibition: These compounds bind to the transporter protein, blocking the reuptake of the neurotransmitter and thereby increasing its concentration in the synaptic cleft.

  • Releasing Agents: These compounds are substrates for the transporters and are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and a non-exocytotic release of neurotransmitters into the synapse.[6]

The specific interactions with each transporter (DAT, NET, and SERT) determine the pharmacological profile of a given compound.[7] For example, bupropion is primarily a norepinephrine and dopamine reuptake inhibitor (NDRI).[3][8][9]

Trace Amine-Associated Receptors (TAARs)

Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors (GPCRs) that are activated by endogenous trace amines and various phenethylamine derivatives. TAAR1 is the most well-characterized of these receptors and plays a significant role in modulating monoaminergic systems.[[“]] Activation of TAAR1, which is often co-localized with monoamine transporters, can lead to a variety of downstream effects, including the modulation of dopamine transporter function.[11] TAAR1 signaling is primarily mediated through Gs and Gq proteins, leading to the activation of protein kinase A (PKA) and protein kinase C (PKC).[12][13][14]

In Vitro Characterization: A Step-by-Step Guide

A thorough in vitro characterization is essential to elucidate the pharmacodynamic profile of novel non-hallucinogenic phenethylamine derivatives. The following protocols outline key assays for determining affinity and functional activity at primary molecular targets.

Radioligand Binding Assays for Transporter Affinity

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific transporter.[15][16] These assays measure the ability of a test compound to displace a radiolabeled ligand from its binding site on the transporter.

Experimental Protocol: Competitive Radioligand Binding Assay [15][17]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human monoamine transporter of interest (DAT, NET, or SERT).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays for Transporter Activity

Functional assays are necessary to determine whether a compound acts as a reuptake inhibitor or a releasing agent.[18][19]

Experimental Protocol: Neurotransmitter Uptake Assay [19]

  • Cell Culture: Plate cells stably expressing the transporter of interest in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to initiate uptake.

  • Terminate Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Experimental Protocol: Neurotransmitter Release Assay

  • Cell Loading: Load cells expressing the transporter of interest with a radiolabeled neurotransmitter.

  • Wash: Wash the cells to remove extracellular radiolabel.

  • Compound Addition: Add varying concentrations of the test compound.

  • Sample Collection: At various time points, collect the extracellular buffer.

  • Scintillation Counting: Measure the amount of radioactivity released into the buffer.

  • Data Analysis: Determine the EC50 value for neurotransmitter release.

Functional Assays for TAAR1 Activation

The activation of TAAR1 can be assessed by measuring the accumulation of downstream second messengers, such as cyclic AMP (cAMP), or by monitoring the recruitment of β-arrestin.[20][21][22][23][24]

Experimental Protocol: cAMP Accumulation Assay [20][21]

  • Cell Culture: Plate cells co-expressing TAAR1 and a cAMP-responsive reporter system.

  • Compound Addition: Add varying concentrations of the test compound.

  • Incubation: Incubate the cells to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, FRET, or enzyme-fragment complementation-based assays).

  • Data Analysis: Determine the EC50 value for cAMP accumulation.

Experimental Protocol: β-Arrestin Recruitment Assay [25][26][27][28][29]

  • Cell Culture: Plate cells engineered to express a TAAR1-enzyme fragment fusion protein and a β-arrestin-enzyme fragment fusion protein.

  • Compound Addition: Add varying concentrations of the test compound.

  • Incubation: Incubate the cells to allow for β-arrestin recruitment.

  • Substrate Addition: Add a substrate that is converted into a detectable signal by the complemented enzyme.

  • Signal Detection: Measure the resulting signal (e.g., luminescence or fluorescence).

  • Data Analysis: Determine the EC50 value for β-arrestin recruitment.

In Vivo Pharmacodynamics and Behavioral Models

In vivo studies are crucial for understanding the physiological and behavioral effects of non-hallucinogenic phenethylamines.

Microdialysis for Assessing Neurotransmitter Levels

In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[30][31][32][33][34] This technique provides invaluable information about the effects of a compound on neurotransmitter release and reuptake in a physiological context.

Locomotor Activity Assays

Locomotor activity is a commonly used behavioral measure to assess the stimulant or sedative effects of a compound.[35][36][37][38][39] An increase in locomotor activity is often indicative of a dopaminergic and/or noradrenergic mechanism.

Case Studies: Pharmacodynamic Profiles of Key Compounds

Phentermine

Phentermine is a sympathomimetic amine used as a short-term adjunct for weight loss.[40][41][42] Its primary mechanism of action is the stimulation of norepinephrine release in the hypothalamus, which leads to appetite suppression.[2] It also has weaker effects on dopamine and serotonin release.[40][41]

Bupropion

Bupropion is an atypical antidepressant that is also used for smoking cessation.[3] It is a norepinephrine and dopamine reuptake inhibitor with minimal effects on the serotonin system.[8][43][44] Bupropion also acts as a non-competitive antagonist of nicotinic acetylcholine receptors.[3][9]

Future Directions and Drug Development Considerations

The development of novel non-hallucinogenic phenethylamine derivatives continues to be an active area of research. Key areas of focus include:

  • Targeting TAAR1: The modulation of TAAR1 represents a promising strategy for the development of novel therapeutics for a range of neuropsychiatric disorders.

  • Designing Compounds with Specific Transporter Selectivity Profiles: By fine-tuning the structure-activity relationships, it may be possible to design compounds with improved efficacy and reduced side effects.[6][7][45][46][47]

  • Safety and Toxicological Considerations: A thorough understanding of the safety and toxicological profile of any new compound is paramount for its successful development.

Diagrams

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cyto Cytoplasmic Dopamine DA_cyto->VMAT2 Packaging MAT Monoamine Transporter (DAT/NET/SERT) MAT->DA_cyto TAAR1_pre TAAR1 TAAR1_pre->MAT Modulates DA_synapse->MAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Postsynaptic_effect Postsynaptic Effect DA_receptor->Postsynaptic_effect Phenethylamine Non-hallucinogenic Phenethylamine Phenethylamine->MAT Inhibits or Reverses Phenethylamine->TAAR1_pre Activates

Caption: Signaling pathways of non-hallucinogenic phenethylamines.

G start Start prepare_membranes Prepare Transporter- Expressing Membranes start->prepare_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand - Test Compound prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Experimental workflow for radioligand binding assay.

Data Tables

Table 1: Pharmacodynamic Properties of Selected Non-Hallucinogenic Phenethylamines

CompoundPrimary Mechanism of ActionPrimary Clinical Use
Phentermine Norepinephrine Releasing AgentAnorectic
Bupropion Norepinephrine-Dopamine Reuptake InhibitorAntidepressant, Smoking Cessation

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Methodological & Application

Advanced Catalytic Reduction Protocols for Dimethoxynitrostyrene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details optimized protocols for the catalytic reduction of dimethoxy-substituted


-nitrostyrenes (DMNS) to their corresponding phenethylamine derivatives (e.g., 2,5-dimethoxyphenethylamine, 3,4-dimethoxyphenethylamine). These transformations are critical entry points for the synthesis of isoquinoline alkaloids and substituted phenethylamines used in drug discovery. We compare high-pressure hydrogenation using Palladium on Carbon (Pd/C) with Catalytic Transfer Hydrogenation (CTH) using ammonium formate. Special emphasis is placed on suppressing side-reactions—specifically polymerization and dimer formation—via acid-promoted pathways.

Introduction & Mechanistic Challenges

The reduction of


-nitrostyrenes involves the saturation of both a conjugated alkene (

) and a nitro group (

). The primary challenge lies in chemoselectivity and kinetic control.
The Competitive Landscape

The reduction proceeds through a cascade of intermediates: nitroalkane, oxime, and imine.

  • Polymerization: The electron-deficient alkene of the starting nitrostyrene is prone to polymerization, especially under basic conditions or slow reaction rates.

  • Dimerization: Intermediate imines can condense with amines to form secondary amine dimers.

  • Incomplete Reduction: Stalling at the hydroxylamine or oxime stage.

Mechanistic Pathway

The following diagram illustrates the reduction cascade and critical branch points for side products.

ReductionPathway Start Dimethoxynitrostyrene (Nitroalkene) Nitroalkane Nitroalkane (Intermediate) Start->Nitroalkane H2 / Cat Polymer Polymerized Styrene Start->Polymer Slow Rxn / Base Oxime Oxime (Key Intermediate) Nitroalkane->Oxime Tautomerization Imine Imine Oxime->Imine H2 / Cat (-H2O) Product Dimethoxyphenethylamine (Primary Amine) Imine->Product H2 / Cat Dimer Secondary Amine (Dimer) Imine->Dimer + Product (-NH3)

Figure 1: Reaction pathway for nitrostyrene reduction showing productive (green) and non-productive (red) pathways.[1]

Protocol A: Acid-Promoted Catalytic Hydrogenation (Pd/C)

Best for: High purity requirements, scale-up, and substrates prone to polymerization. Mechanism: The addition of strong acid (HCl or


) protonates the reaction medium, preventing the condensation of the intermediate imine with the product amine (dimerization) and suppressing base-catalyzed polymerization of the starting styrene.
Materials
  • Substrate: 3,4-Dimethoxy-

    
    -nitrostyrene (or 2,5-isomer).
    
  • Catalyst: 10% Pd/C (Degussa Type E101 or equivalent), 50% wet paste recommended to minimize pyrophoric risk.

  • Solvent: Ethanol (Absolute) or Methanol.

  • Additive: Concentrated HCl (12M) or Sulfuric Acid.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    
Experimental Procedure
  • Preparation: In a 3-neck round bottom flask (or hydrogenation bottle), dissolve 10.0 g (47.8 mmol) of dimethoxynitrostyrene in 150 mL of Ethanol.

  • Acidification: Slowly add 10 mL of concentrated HCl. Note: The solution may warm slightly.

  • Catalyst Addition: Under a gentle stream of nitrogen (to prevent ignition), add 2.0 g of 10% Pd/C (wet).

    • Expert Insight: While 10-20 wt% loading is standard, difficult nitrostyrenes may require up to 50 wt% loading if using low pressure (1 atm) to ensure the rate of reduction exceeds the rate of polymerization [1].

  • Hydrogenation:

    • Method A (Balloon): Purge system with

      
       x3. Stir vigorously at Room Temperature (RT) for 6–12 hours.
      
    • Method B (Parr Shaker): Pressurize to 40 psi. Shake at RT. Reaction is typically complete in 2–4 hours.

  • Work-up:

    • Filter catalyst through a Celite pad (Keep wet! Pyrophoric hazard).

    • Concentrate the filtrate to ~30 mL.

    • Dilute with 100 mL cold water.

    • Wash with Dichloromethane (DCM) x2 to remove non-basic impurities (polymers).

    • Basify the aqueous layer with 25% NaOH to pH > 12.

    • Extract product with DCM (3 x 50 mL).

    • Dry over

      
       and evaporate to yield the free base amine oil.
      
Validation Criteria
ParameterAcceptance CriteriaMethod
Appearance Clear, pale yellow oilVisual
Purity > 95%HPLC (210 nm)
Identity Disappearance of alkene protons (6.5-8.0 ppm region)1H-NMR

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without high-pressure equipment, "Green" chemistry initiatives. Mechanism: Ammonium formate acts as a hydrogen donor, decomposing into


, 

, and

on the Pd surface.[2] This method is often faster and more selective than balloon hydrogenation.
Materials
  • Substrate: Dimethoxynitrostyrene.[3][4]

  • Catalyst: 10% Pd/C (dry or wet).

  • H-Donor: Ammonium Formate (Anhydrous).

  • Solvent: Methanol (MeOH).

Experimental Procedure
  • Setup: Equip a 2-neck flask with a reflux condenser and magnetic stir bar.

  • Loading: Charge 5.0 g (23.9 mmol) of substrate and 100 mL of Methanol.

  • Catalyst: Add 0.5 g 10% Pd/C (10 wt%).

  • Initiation: Add 7.5 g (119 mmol, 5 equiv) of Ammonium Formate in one portion.

  • Reaction:

    • Stir at RT for 10 minutes, then warm to 50°C (gentle reflux).

    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure adequate venting.[5]
      
    • Monitor by TLC (usually complete in 30–60 mins).

  • Work-up:

    • Cool to RT. Filter off catalyst.[5][6]

    • Evaporate solvent.

    • Resuspend residue in water, basify with dilute NaOH, and extract with DCM/Ether as in Protocol A.

Analytical & Safety Validation

Process Safety Assessment
  • Pyrophoric Catalyst: Dry Pd/C ignites in air, especially when saturated with hydrogen. Always keep the catalyst wet with water or solvent during filtration. Dispose of in a dedicated waste container containing water.

  • Exotherm: The reduction of nitro groups is highly exothermic (~500 kJ/mol). On scales >10g, active cooling (ice bath) must be available during the initial hydrogen uptake.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Polymer Reaction too slow; pH too high.Increase catalyst loading; Ensure Acidic conditions (Protocol A).
Red/Brown Oil Incomplete reduction (Oxime/Hydroxylamine).Check H2 pressure; Extend reaction time; Verify H-donor quality (Protocol B).
Dimer Formation High concentration of free imine.Dilute reaction (0.1 M); Use excess Ammonia or Acid.

References

  • Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Rhodium/Erowid Archive. (Accessed Feb 2026). Link

  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. (2016).[7] Link

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PubMed Central. (2025).[5][7][8][9] Link

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI Molecules. (2018).[2] Link

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI Catalysts. (2021).[10] Link

Sources

HPLC-UV detection methods for urinary DMPEA analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-UV Analysis of Urinary 3,4-Dimethoxyphenethylamine (DMPEA)

Abstract

This application note details a robust High-Performance Liquid Chromatography method with Ultraviolet detection (HPLC-UV) for the quantification of 3,4-dimethoxyphenethylamine (DMPEA) in human urine. Historically identified as the "pink spot" in schizophrenia research, DMPEA is currently analyzed in forensic toxicology and dietary supplement monitoring. This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to isolate the basic analyte from the complex urinary matrix, followed by reversed-phase separation on a C18 column. Dual-wavelength detection (215 nm and 280 nm) is employed to balance sensitivity with selectivity.

Introduction

3,4-Dimethoxyphenethylamine (DMPEA) is an endogenous amine structurally related to dopamine and mescaline. While its historical association with the "transmethylation hypothesis" of schizophrenia remains controversial, accurate detection of DMPEA is critical in two modern contexts:

  • Forensic Toxicology: Screening for phenethylamine derivatives in overdose cases.

  • Nutraceutical Analysis: Monitoring "pre-workout" supplements where DMPEA may be present as an undeclared stimulant or legitimate ingredient.

Analytical Challenges:

  • Matrix Complexity: Urine contains high concentrations of urea, salts, and other biogenic amines (e.g., tyramine, dopamine) that can interfere with UV detection.

  • Basicity: DMPEA is a primary amine (pKa ~9.5), leading to peak tailing on traditional silica-based columns due to silanol interactions.

  • Sensitivity: Unlike fluorescence or Mass Spectrometry (MS), UV detection requires rigorous sample concentration to achieve clinically relevant Limits of Quantitation (LOQ).

Experimental Design & Rationale

Chromatographic Strategy
  • Stationary Phase: A base-deactivated C18 column is selected to withstand the acidic mobile phase required to protonate the amine, preventing peak tailing without the need for ion-pairing agents.

  • Mobile Phase: An acidic phosphate buffer (pH ~3.0) suppresses silanol ionization on the column and ensures DMPEA remains protonated (BH+), improving solubility and peak shape.

  • Detection:

    • 215 nm: Targets the peptide/amide backbone absorption (high sensitivity, low selectivity).

    • 280 nm: Targets the aromatic ring (lower sensitivity, high selectivity for phenethylamines).

Sample Preparation (SPE vs. LLE)

While Liquid-Liquid Extraction (LLE) with ethyl acetate at pH 11 is possible, it often results in emulsions and lower recovery for polar amines. This protocol uses Mixed-Mode Cation Exchange (MCX) SPE .

  • Mechanism: Retains DMPEA via both hydrophobic interactions (C18 chains) and electrostatic attraction (sulfonic acid groups) allows for rigorous washing steps that remove neutral and acidic interferences.

Materials and Methods

Reagents
  • Standard: 3,4-Dimethoxyphenethylamine HCl (Sigma-Aldrich or equivalent).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer Components: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • SPE Cartridges: Oasis MCX (Waters) or Strata-X-C (Phenomenex), 30 mg/1 mL.

  • Hydrolysis Enzyme:

    
    -Glucuronidase (E. coli or Helix pomatia) – Optional, for total DMPEA determination.
    
Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent with Quaternary Pump.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    m).
    

Detailed Protocol

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g

    
     in 1 L water. Adjust pH to 3.0 with dilute phosphoric acid. Filter through 0.22 
    
    
    
    m membrane.
  • Mobile Phase B: 100% Acetonitrile.

  • Stock Standard (1 mg/mL): Dissolve 10 mg DMPEA HCl in 10 mL Methanol. Store at -20°C.

Sample Preparation (MCX SPE)
StepActionRationale
1. Pre-treatment Mix 1 mL Urine + 1 mL 4%

in water.
Acidifies sample to protonate DMPEA (charge state +1) for cation exchange binding.
2. Conditioning 1 mL MeOH followed by 1 mL Water.Activates sorbent ligands.
3. Loading Load pre-treated sample at <1 mL/min.Allows interaction between analyte and sorbent.
4.[1] Wash 1 1 mL 2% Formic Acid in Water.Removes hydrophilic, acidic, and neutral interferences.
5. Wash 2 1 mL 100% Methanol.Removes hydrophobic neutrals; DMPEA remains bound by ionic charge.
6. Elution 2 x 500

L 5%

in Methanol.
High pH neutralizes DMPEA (removes charge) and breaks ionic bond, eluting it.
7. Reconstitution Evaporate to dryness (

, 40°C). Reconstitute in 200

L Mobile Phase.
Concentrates sample 5x (1 mL

0.2 mL).
HPLC Method Parameters
  • Column Temp: 30°C

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20

    
    L
    
  • Detection: UV at 215 nm (Primary) and 280 nm (Confirmation).

  • Gradient Profile:

Time (min)% Buffer (A)% ACN (B)Phase
0.0955Equilibration
2.0955Isocratic Hold
12.06040Linear Gradient
13.0955Re-equilibration
18.0955Stop

Workflow Visualization

DMPEA_Analysis_Workflow Sample Human Urine Sample (1 mL) PreTreat Acidification (Add 4% H3PO4) Sample->PreTreat pH < 3 SPE_Load SPE Loading (MCX Cartridge) PreTreat->SPE_Load Protonated Amine Wash Wash Steps 1. Acidic Water 2. 100% MeOH SPE_Load->Wash Retain Analyte Elute Elution (5% NH4OH in MeOH) Wash->Elute Remove Interferences Evap Evaporation & Reconstitution (Mobile Phase) Elute->Evap Concentrate 5x HPLC HPLC-UV Analysis (C18, 215/280 nm) Evap->HPLC Inject 20 uL Data Quantification (Peak Area vs. Std Curve) HPLC->Data

Figure 1: Step-by-step workflow for the extraction and analysis of DMPEA from urine using Mixed-Mode Cation Exchange (MCX) and HPLC-UV.

Validation & Performance Criteria

To ensure scientific integrity, the method must be validated according to ICH M10 or FDA Bioanalytical guidelines.

ParameterAcceptance CriteriaExperimental Note
Selectivity No interfering peaks at DMPEA retention time (

0.1 min).
Analyze blank urine from 6 different sources.
Linearity

Range: 50 ng/mL – 5000 ng/mL.
Recovery > 80%Compare extracted QC samples vs. unextracted standards.
Precision (CV) < 15% (Intra- and Inter-day)Tested at Low, Medium, and High QC levels.
LOD/LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)Estimated LOQ: ~25 ng/mL (with 5x concentration).

Troubleshooting & Optimization

  • Peak Tailing: If asymmetry factor > 1.5, increase buffer concentration to 50 mM or lower pH to 2.5 to suppress silanol activity. Ensure the column is "End-capped".

  • Low Recovery: Ensure the elution solvent is fresh. Ammonia is volatile; if the pH of the elution solvent drops below 10, DMPEA will not unbind from the MCX sorbent.

  • Interference at 215 nm: If the baseline is noisy or large matrix peaks appear near the void volume, rely on 280 nm for quantification, accepting a higher LOQ, or extend the initial isocratic hold to separate early eluting polar compounds.

References

  • Stabenau, J. R., Creveling, C. R., & Daly, J. (1970).[3] The "pink spot," 3,4-dimethoxyphenylethylamine, common tea, and schizophrenia.[3] American Journal of Psychiatry, 127(5), 611-616.[3] Link

  • Agilent Technologies. (2020). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Application Note. Link

  • Waters Corporation. (2016). Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notebook. Link

  • Liao, Y. C., et al. (2005).[4] Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 724-729.[4] Link

  • Perry, T. L., et al. (1964). 4-methoxyphenylethylamine and 3,4-dimethoxyphenylethylamine in human urine.[5][6] Biochemical and Biophysical Research Communications, 14, 227–232.[6] Link

Sources

Application Note: Optimized Derivatization Protocols for GC-MS Analysis of Homoveratrylamine (3,4-Dimethoxyphenethylamine)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Homoveratrylamine (3,4-dimethoxyphenethylamine) is a critical primary amine intermediate in the synthesis of isoquinoline alkaloids and a structural analog to the 2C-series of psychoactive phenethylamines. While it possesses a relatively low molecular weight (MW 181.23), its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often compromised by the polarity of the primary amine group. This polarity leads to peak tailing, irreversible adsorption on the inlet liner, and poor sensitivity.

This Application Note details two derivatization strategies to overcome these limitations: Perfluoroacylation (using PFPA/HFBA) and Silylation (using MSTFA). While silylation is common, this guide prioritizes perfluoroacylation as the "Gold Standard" for this analyte due to superior stability, reduced moisture sensitivity, and the generation of high-mass diagnostic fragment ions that improve specificity in complex matrices.

Chemical Strategy & Mechanism[1][2]

Why Derivatize?

The primary amine (-NH2) in homoveratrylamine is a hydrogen bond donor/acceptor. In a GC injector (250°C+), this group interacts with active silanol sites, causing peak broadening. Derivatization replaces active hydrogens with non-polar groups, increasing volatility and improving peak shape.

Method A: Perfluoroacylation (Recommended)

Reaction with Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA).

  • Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.

  • Advantage: Forms stable amides. The addition of electronegative fluorine atoms allows for negative chemical ionization (NCI) if ultra-trace sensitivity is required, though standard Electron Ionization (EI) is sufficient for most applications.

  • Mass Shift:

    • PFPA: Adds -COC2F5 group (+146 Da).

    • HFBA: Adds -COC3F7 group (+196 Da).

Method B: Silylation (Alternative)

Reaction with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

  • Mechanism: Replacement of active hydrogen with a Trimethylsilyl (TMS) group.

  • Disadvantage: Highly sensitive to moisture; primary amines can form both mono-TMS and di-TMS derivatives, potentially splitting the signal into two peaks.

Experimental Workflow Visualization

G Sample Sample (Plasma/Urine/Solid) Extract L/L Extraction (Basic pH -> Organic) Sample->Extract Add Internal Std Dry Evaporation (N2 Stream, <40°C) Extract->Dry Remove Solvent Deriv Derivatization (PFPA or MSTFA) Dry->Deriv Reconstitute GCMS GC-MS Analysis (SIM/Scan Mode) Deriv->GCMS Inject

Figure 1: Generalized workflow for the extraction and derivatization of phenethylamines.

Materials & Instrumentation

Reagents
  • Homoveratrylamine Reference Standard: >98% purity.

  • Derivatizing Agents:

    • Pentafluoropropionic anhydride (PFPA) OR Heptafluorobutyric anhydride (HFBA).[1][2][3]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

  • Solvents: Ethyl Acetate (Anhydrous), Hexane (HPLC Grade).

  • Scavenger/Base: Pyridine (Anhydrous) or Triethylamine (TEA) - Optional for acylation but recommended to neutralize acid byproducts.

GC-MS Parameters
ParameterSetting
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Injection Mode Splitless (1 min purge)
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70eV)
Oven Program 70°C (1 min) → 20°C/min → 300°C (3 min hold)

Protocol 1: Perfluoroacylation (The Gold Standard)

This protocol uses PFPA to create the pentafluoropropionyl amide derivative. This is the most robust method for quantitative analysis.

Step-by-Step Procedure
  • Preparation: In a clean 1.5 mL GC vial or glass reaction tube, place the dried extract of the sample (containing approx. 1-10 µg of analyte).

  • Reagent Addition: Add 50 µL of Ethyl Acetate and 50 µL of PFPA .

    • Note: If acid scavenging is desired, add 10 µL of Pyridine.

  • Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 60°C for 20 minutes .

    • Causality: Heat ensures complete conversion of the primary amine. Phenethylamines react rapidly; excessive heat (>80°C) is unnecessary and may degrade the matrix.

  • Evaporation: Remove the vial from heat. Evaporate the excess reagents to dryness under a gentle stream of Nitrogen at room temperature.

    • Critical Step: You must remove unreacted PFPA acid byproducts to prevent column degradation.

  • Reconstitution: Redissolve the residue in 100 µL of Ethyl Acetate .

  • Analysis: Transfer to an autosampler vial and inject 1 µL.

Reaction Mechanism Diagram

Reaction Amine Homoveratrylamine (R-NH2) Complex Transition State Amine->Complex PFPA PFPA (Anhydride) PFPA->Complex Product Amide Derivative (R-NH-COC2F5) Complex->Product Acylation Acid Byproduct (Pentafluoropropionic Acid) Complex->Acid Elimination

Figure 2: Acylation mechanism converting the primary amine to a stable amide.

Protocol 2: Silylation (The Alternative)

Use this method only if acylation reagents are unavailable or if simultaneous analysis of alcohols (which acylate poorly under these specific mild conditions) is required.

Step-by-Step Procedure
  • Preparation: Ensure the sample residue is completely anhydrous . Any water will destroy the reagent.

  • Reagent Addition: Add 50 µL of MSTFA .

  • Incubation: Cap and heat at 80°C for 30 minutes .

  • No Evaporation: Do NOT evaporate. Silyl derivatives are volatile and hydrolytically unstable.

  • Analysis: Inject directly.

    • Warning: Excess MSTFA will elute early; ensure the solvent delay is set correctly to protect the filament.

Results & Discussion: Mass Spectral Interpretation

Fragmentation Logic (Self-Validation)

Phenethylamines undergo predictable fragmentation dominated by alpha-cleavage (breaking the bond between the alpha-carbon and the benzyl carbon).

Structure: 3,4-(MeO)2-Ph -- CH2 -- CH2 -- NH -- R

Fragment TypeUnderivatized (R=H)PFPA Derivative (R=COC2F5)HFBA Derivative (R=COC3F7)
Molecular Ion (M+) 181327377
Nitrogen Fragment (Base Peak) (Alpha Cleavage)30 [CH2=NH2]+176 [CH2=NH-COC2F5]+226 [CH2=NH-COC3F7]+
Benzyl Fragment (3,4-Dimethoxybenzyl)151151151
Interpretation Guide
  • The Base Peak Shift: Derivatization moves the base peak from the non-specific m/z 30 (common to all primary amines) to high-mass diagnostic ions (m/z 176 or 226).

  • Differentiation from Amphetamines:

    • Amphetamine (alpha-methyl) PFPA derivative base peak: m/z 190.

    • Homoveratrylamine (no alpha-methyl) PFPA derivative base peak: m/z 176 .

    • Validation: If you see m/z 190, your sample is contaminated with amphetamine-like analogs. If you see m/z 176, it confirms the unbranched ethyl chain of homoveratrylamine.

Troubleshooting & Quality Control

  • Issue: Low Recovery / Small Peaks.

    • Cause: Moisture in the sample (Silylation) or incomplete reaction.

    • Fix: Ensure extracts are dried with anhydrous Sodium Sulfate prior to derivatization. For PFPA, increase incubation time to 30 mins.

  • Issue: Double Peaks (Silylation).

    • Cause: Formation of both Mono-TMS (-NHTMS) and Di-TMS (-N(TMS)2) derivatives.

    • Fix: Switch to PFPA acylation. Acylation strictly forms the mono-amide for primary amines, resulting in a single sharp peak.

  • Issue: Tailing Peaks.

    • Cause: Active sites in the liner.

    • Fix: Use deactivated splitless liners with glass wool.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

  • Journal of Chromatography A. (2012). GC–MS and GC–IRD studies on dimethoxyphenethylamines (DMPEA): Regioisomers related to 2,5-DMPEA. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Phenethylamine Data. Retrieved from [Link]

Sources

Application Notes and Protocols for Pictet-Spengler Cyclization of DMPEA Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pictet-Spengler Reaction in Isoquinoline Alkaloid Synthesis

The Pictet-Spengler reaction, a cornerstone in heterocyclic chemistry since its discovery in 1911 by Amé Pictet and Theodor Spengler, provides a robust and versatile method for the synthesis of tetrahydroisoquinolines (THIQs)[1][2]. This reaction, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization, is of paramount importance in the synthesis of a vast array of natural products and pharmacologically active compounds[1][3]. For researchers in drug development, the THIQ scaffold is a privileged structure, forming the core of numerous alkaloids with diverse biological activities.

This guide focuses specifically on the application of the Pictet-Spengler reaction to 3,4-dimethoxyphenethylamine (DMPEA) and its derivatives. The electron-donating methoxy groups on the phenyl ring of DMPEA activate it towards electrophilic aromatic substitution, a key step in the cyclization. However, compared to more electron-rich systems like indoles, the dimethoxy-substituted phenyl ring is less nucleophilic, often necessitating harsher reaction conditions to achieve efficient cyclization[2]. This document provides a detailed exploration of these conditions, offering insights into the causal relationships between reaction parameters and outcomes, and presenting detailed protocols for various synthetic scenarios.

Mechanistic Considerations: Understanding the "Why" Behind the Conditions

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base from the condensation of the β-arylethylamine and the aldehyde. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion. The subsequent and typically rate-determining step is the intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium ion, leading to the formation of the new heterocyclic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.

The choice of reaction conditions is critical and directly influences the reaction's success, yield, and in cases of chiral substrates, its stereoselectivity. Key parameters to consider include:

  • Acid Catalyst: The strength and nature of the acid are paramount. For less activated systems like DMPEA, strong Brønsted acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanesulfonic acid are commonly employed to facilitate the formation and subsequent cyclization of the iminium ion[2]. In some instances, Lewis acids can also be utilized. The concentration of the acid can also be a critical factor.

  • Temperature: Due to the lower nucleophilicity of the dimethoxy-substituted benzene ring, thermal energy is often required to overcome the activation barrier for the cyclization step. Reactions are frequently conducted at elevated temperatures, including reflux conditions[2]. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields[4].

  • Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, as well as the stability of the reactive iminium ion. Aprotic solvents like dichloromethane (DCM) and acetonitrile, as well as protic solvents, have been successfully used.

  • Nature of the Aldehyde: The electrophilicity of the aldehyde partner plays a role. Aromatic aldehydes, particularly those with electron-withdrawing groups, can react readily. Aliphatic aldehydes are also suitable substrates.

  • Protecting Groups: In some synthetic strategies, the secondary amine of the newly formed THIQ is protected, for example, with a Boc group. The presence of such groups on the starting β-arylethylamine can influence the reaction conditions required.

Visualizing the Mechanism

Pictet_Spengler_Mechanism DMPEA DMPEA Derivative Schiff_Base Schiff Base DMPEA->Schiff_Base + R-CHO, -H₂O Aldehyde Aldehyde (R-CHO) Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline (THIQ) Cyclized_Intermediate->THIQ - H⁺

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Reaction Parameters and Data Summary

The following tables summarize various reported conditions for the Pictet-Spengler cyclization of DMPEA derivatives, providing a comparative overview of catalysts, solvents, temperatures, reaction times, and yields.

Amine DerivativeAldehydeCatalystSolventTemperatureTimeYield (%)Reference
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTrifluoroacetic acid (TFA)-Microwave15 min98[4]

This table is intended to be illustrative. A more comprehensive table would be populated with additional data as it is found in the literature.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Pictet-Spengler cyclization of DMPEA derivatives under different conditions. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Microwave-Assisted Pictet-Spengler Reaction with an Aromatic Aldehyde

This protocol is based on the highly efficient microwave-assisted synthesis of 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline[4].

Materials:

  • 2-(3,4-dimethoxyphenyl)ethylamine (DMPEA)

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Microwave reactor vials

  • Magnetic stir bar

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq.).

  • Add benzaldehyde (1.0-1.2 eq.).

  • Carefully add trifluoroacetic acid (TFA) (typically a catalytic to stoichiometric amount, optimization may be required).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15 minutes). Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Conventional Thermal Pictet-Spengler Reaction

This protocol describes a general procedure for the Pictet-Spengler reaction under conventional heating, which is often necessary for less reactive substrates or when microwave equipment is unavailable[2].

Materials:

  • DMPEA derivative

  • Aldehyde (aliphatic or aromatic)

  • Strong acid catalyst (e.g., concentrated HCl, TFA, or methanesulfonic acid)

  • Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir bar and heating mantle

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the DMPEA derivative (1.0 eq.) in the chosen anhydrous solvent.

  • Add the aldehyde (1.0-1.5 eq.) to the solution.

  • Slowly and carefully add the strong acid catalyst. The amount of acid may vary from catalytic to being used as the solvent itself, depending on the specific reaction.

  • Heat the reaction mixture to reflux and maintain for several hours to days. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the aqueous work-up as described in Protocol 1 (steps 7-10).

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: N-Acyliminium Ion Pictet-Spengler Reaction

This variation allows for milder reaction conditions by increasing the electrophilicity of the iminium ion intermediate through N-acylation[2].

Materials:

  • DMPEA derivative

  • Aldehyde

  • Acylating agent (e.g., acetyl chloride, trifluoroacetic anhydride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Lewis acid or Brønsted acid catalyst (optional, milder conditions may suffice)

  • Standard work-up and purification reagents.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the DMPEA derivative (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in the anhydrous aprotic solvent.

  • Stir the mixture at room temperature for a period to allow for imine formation (this can be monitored by techniques like NMR or IR if necessary).

  • Cool the reaction mixture in an ice bath.

  • Slowly add the acylating agent (1.0-1.2 eq.).

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC). Gentle heating may be required in some cases.

  • Proceed with the aqueous work-up and purification as described in the previous protocols.

Enzymatic Pictet-Spengler Cyclization: A Green Frontier

The use of enzymes, such as norcoclaurine synthase (NCS), offers a highly stereoselective and environmentally benign alternative to chemical methods for the Pictet-Spengler reaction. NCS naturally catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the precursor to a vast family of benzylisoquinoline alkaloids[5].

While the natural substrate for NCS is dopamine, which possesses hydroxyl groups, studies have shown that some dopamine analogues with methoxy substitutions are accepted by the enzyme. Specifically, dopamine analogues with a methoxy group at the C-1 position (equivalent to the 3-position in DMPEA) are tolerated, whereas substitution at the C-2 position is not. This suggests that enzymes like NCS could potentially be used for the asymmetric synthesis of DMPEA-derived tetrahydroisoquinolines. However, the field of enzymatic Pictet-Spengler reactions on O-methylated phenethylamines is still developing, and further research and enzyme engineering are likely required to achieve high efficiency and broad substrate scope.

Visualizing the Synthesis Workflow

PS_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification Reactants DMPEA Derivative + Aldehyde Heating Conventional Heating or Microwave Irradiation Reactants->Heating Solvent Anhydrous Solvent Catalyst Acid Catalyst Quench Quench with Base (e.g., NaHCO₃) Heating->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Pure Tetrahydroisoquinoline Purify->Product

Caption: General experimental workflow for the Pictet-Spengler reaction.

Conclusion and Future Outlook

The Pictet-Spengler reaction of DMPEA derivatives is a powerful and reliable method for the synthesis of 6,7-dimethoxytetrahydroisoquinolines, which are key intermediates in the synthesis of numerous isoquinoline alkaloids. The choice of reaction conditions, particularly the acid catalyst and temperature, is critical for achieving high yields, with microwave-assisted protocols offering a significant acceleration of the reaction. While chemical methods are well-established, the development of enzymatic approaches for O-methylated phenethylamines like DMPEA holds great promise for the future, offering the potential for highly stereoselective and sustainable syntheses. Continued research in both catalyst development and biocatalysis will undoubtedly expand the utility of this venerable reaction in the field of drug discovery and development.

References

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Tetrahydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis. PubMed. [Link]

  • Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: An enzymatic Pictet-Spengler reaction. UBC Chemistry. [Link]

  • Isolation and partial characterization of norcoclaurine synthase, the first committed step in benzylisoquinoline alkaloid biosynthesis, from opium poppy. PubMed. [Link]

Sources

Preparation and Characterization of N-Acetyl-3,4-dimethoxyphenethylamine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-DMPEA

Executive Summary

This guide details the synthesis, purification, and analytical validation of N-acetyl-3,4-dimethoxyphenethylamine (CAS: 6275-29-2).[1] This compound serves as a critical reference standard for the forensic analysis of phenethylamine alkaloids and the metabolic profiling of 3,4-dimethoxyphenethylamine (DMPEA).[1]

DMPEA is a naturally occurring alkaloid (found in Trichocereus cacti) and a structural analog of the neurotransmitter dopamine.[1] In biological systems, DMPEA undergoes metabolic deactivation via N-acetyltransferase (NAT) enzymes.[1] Consequently, the N-acetylated derivative is a primary biomarker for DMPEA ingestion.[1] This protocol prioritizes high chemical purity (>98%) suitable for use as a quantitative external standard in GC-MS and LC-MS/MS workflows.[1]

Chemical Strategy & Rationale

Reaction Design

The synthesis relies on the nucleophilic acyl substitution of the primary amine on DMPEA using an acetylating agent. While acetic anhydride is a common reagent, this protocol utilizes Acetyl Chloride (AcCl) in the presence of a tertiary amine base (Triethylamine ).[1]

  • Why Acetyl Chloride? AcCl provides rapid reaction kinetics and complete conversion at ambient temperatures, minimizing thermal degradation of the dimethoxy ether moiety.

  • Why Triethylamine (Et

    
    N)?  The reaction generates HCl as a byproduct.[1] Et
    
    
    
    N acts as a proton scavenger, precipitating as triethylamine hydrochloride (
    
    
    ), which drives the equilibrium forward and prevents the acidification of the reaction mixture, which could otherwise lead to salt formation of the starting amine.
Isotopic Labeling (Internal Standards)

For mass spectrometry quantification, a deuterated internal standard is required.[1] This protocol can be adapted for N-acetyl-d


-3,4-dimethoxyphenethylamine  by substituting standard acetyl chloride with acetyl chloride-d

.[1]

Experimental Protocol

Reagents and Materials
ReagentCAS No.[1][2][3][4][5]Equiv.[1][6]Role
3,4-Dimethoxyphenethylamine 120-20-71.0Substrate (Precursor)
Acetyl Chloride 75-36-51.1Acylating Agent
Triethylamine (Et

N)
121-44-81.2Acid Scavenger (Base)
Dichloromethane (DCM) 75-09-2SolventReaction Medium
1M HCl (aq) -WashRemoves unreacted amine
Sat.[1] NaHCO

(aq)
-WashNeutralizes excess acid
Synthesis Workflow

Step 1: Solubilization In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3,4-dimethoxyphenethylamine (10.0 mmol, 1.81 g) in anhydrous Dichloromethane (DCM) (50 mL).

Step 2: Base Addition Add Triethylamine (12.0 mmol, 1.67 mL) to the stirring solution. Cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the exothermicity of the subsequent acyl chloride addition.

Step 3: Acetylation Add Acetyl Chloride (11.0 mmol, 0.78 mL) dropwise over 10 minutes.

  • Observation: A white precipitate (Et

    
    N[1]·HCl) will form immediately.[1]
    
  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Step 4: Quenching and Workup Transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 30 mL).[1] Purpose: Protonates and removes any unreacted starting amine into the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO

    
      (2 x 30 mL).[1] Purpose: Neutralizes residual acetic acid and HCl.[1]
    
  • Brine Wash: Wash with saturated NaCl (1 x 30 mL) to remove entrained water.[1]

Step 5: Drying and Isolation Dry the organic layer over anhydrous MgSOngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 .[1] Filter off the desiccant and concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude off-white solid.[1]

Step 6: Purification (Recrystallization) Recrystallize the crude solid from a hot mixture of Ethyl Acetate/Hexane (1:3) or CCl


/Cyclohexane .[1]
  • Dissolve in minimum hot solvent.[1]

  • Cool slowly to room temperature, then to 4°C.

  • Filter the white crystalline needles and dry under high vacuum.[1]

Visualization of Workflows

Chemical Pathway

The following diagram illustrates the reaction mechanism and the role of the scavenger base.

ReactionScheme Start 3,4-Dimethoxyphenethylamine (Precursor) Reagents Acetyl Chloride + Et3N (DCM, 0°C to RT) Start->Reagents Dissolution Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product N-Acetyl-3,4-dimethoxyphenethylamine (Target Standard) Intermediate->Product Elimination of Cl- Byproduct Et3N·HCl (Precipitate) Intermediate->Byproduct Scavenging HCl

Caption: Reaction scheme for the acetylation of DMPEA. The base (Et3N) drives the reaction to completion by precipitating the acidic byproduct.

Purification Logic

This flowchart guides the researcher through the critical liquid-liquid extraction (LLE) steps required to ensure the standard is free of starting material.[1]

WorkupLogic ReactionMix Crude Reaction Mixture (DCM + Product + Salts + Excess Amine) WashAcid Wash 1: 1M HCl ReactionMix->WashAcid Sep1 Separation WashAcid->Sep1 AqueousAcid Aqueous Layer: Contains Unreacted Amine Salts (DISCARD) Sep1->AqueousAcid OrganicAcid Organic Layer: Contains Product + Acid Impurities Sep1->OrganicAcid WashBase Wash 2: Sat. NaHCO3 OrganicAcid->WashBase Sep2 Separation WashBase->Sep2 AqueousBase Aqueous Layer: Neutralized Acids (DISCARD) Sep2->AqueousBase OrganicFinal Organic Layer: Pure Product in DCM Sep2->OrganicFinal Cryst Recrystallization (EtOAc/Hexane) OrganicFinal->Cryst

Caption: Purification workflow emphasizing the removal of unreacted amine precursor via acidic wash.

Analytical Validation (QC)

To certify the synthesized compound as a Reference Standard, the following criteria must be met:

Physical Properties[1][9]
  • Appearance: White crystalline solid.[1]

  • Melting Point: 98–100 °C (Lit. 99–100 °C [1]).[1]

    • Note: If the MP is <95°C, recrystallize again.[1] A depressed MP indicates residual solvent or starting amine.[1]

Mass Spectrometry (GC-MS)
  • Method: Electron Ionization (EI, 70eV).[1]

  • Molecular Ion (

    
    ):  m/z 223.[1]
    
  • Base Peak: m/z 164.[1]

    • Fragmentation Logic: The base peak at m/z 164 corresponds to the cleavage alpha to the nitrogen (loss of the acetamide group fragment), generating the stable 3,4-dimethoxyphenethyl carbocation or radical cation [2].

  • Secondary Ions: m/z 151 (benzylic cleavage).[1]

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: CDCl

    
    [1][6]
    
  • Key Signals:

    • 
       1.95 (s, 3H): Acetyl methyl group (
      
      
      
      ).[1]
    • 
       2.78 (t, 2H): Benzylic methylene (
      
      
      
      ).[1]
    • 
       3.50 (q, 2H): Methylene adjacent to Nitrogen (
      
      
      
      ).[1]
    • 
       3.86, 3.88 (s, 6H): Two Methoxy groups (
      
      
      
      ).[1]
    • 
       5.60 (br s, 1H): Amide proton (
      
      
      
      ).[1]
    • 
       6.7–6.8 (m, 3H): Aromatic protons.[1]
      

Storage and Stability

  • Storage: Store in amber glass vials at -20°C.

  • Stability: The acetamide linkage is hydrolytically stable under neutral conditions but can degrade in strong acid/base over time.[1]

  • Hygroscopicity: The compound is slightly hygroscopic; equilibrate to room temperature before weighing.[1]

References

  • PrepChem. "Synthesis of N-acetyl-3,4-dimethoxyphenethylamine." PrepChem.com.[1] Accessed February 27, 2026.[1] [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 80465, N-Acetyl-3,4-dimethoxyphenethylamine."[1] PubChem. Accessed February 27, 2026.[1] [Link]

Sources

Application Notes and Protocols for Enzymatic Degradation Assays Using Monoamine Oxidase (MAO)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Monoamine Oxidases in Neuroscience and Drug Discovery

Monoamine oxidases (MAO) are a family of mitochondrial-bound enzymes pivotal in the regulation of neurotransmitters and other biogenic amines.[1][2][3][4] These flavin adenine dinucleotide (FAD)-dependent enzymes catalyze the oxidative deamination of monoamines, playing a crucial role in maintaining neurochemical balance.[5][6] Two primary isoforms, MAO-A and MAO-B, have been identified, sharing over 70% sequence homology but exhibiting distinct substrate specificities, inhibitor sensitivities, and tissue distribution.[1][7][8]

Dysregulation of MAO activity is implicated in a spectrum of neurological and psychiatric disorders.[2][3][4][9] For instance, altered MAO-A activity is associated with depression and anxiety disorders, while MAO-B dysfunction is linked to neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[1][7][9] This has established MAO enzymes as significant therapeutic targets.[5] MAO-A inhibitors are effective antidepressants, whereas MAO-B inhibitors are utilized in the management of Parkinson's disease to preserve dopamine levels.[1][7] Consequently, robust and reliable assays for measuring MAO activity are indispensable tools in drug discovery and development.[5][10]

This comprehensive guide provides detailed protocols and technical insights for performing enzymatic degradation assays using MAO. It is designed for researchers, scientists, and drug development professionals seeking to accurately quantify MAO activity and evaluate the potency of potential inhibitors.

Distinguishing MAO-A and MAO-B: Substrate and Inhibitor Specificity

While both isoforms catalyze the breakdown of monoamines, they exhibit preferential substrate affinities. MAO-A primarily metabolizes serotonin, norepinephrine, and dopamine.[7] In contrast, MAO-B shows a higher affinity for phenylethylamine and benzylamine, while also metabolizing dopamine.[1][7] Tyramine is a substrate for both isoforms.[7][11]

This differential specificity extends to their inhibition profiles. Clorgyline is a selective inhibitor of MAO-A, while selegiline (l-deprenyl) and pargyline are selective for MAO-B.[1][12] These specific inhibitors are crucial experimental tools for differentiating the activity of the two isoforms in samples where both may be present.[2][9]

The Foundational Principle of MAO Enzymatic Assays

The catalytic action of MAO on a monoamine substrate produces three key products: an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[5][12] The majority of MAO assays are designed to detect one of these byproducts, with the detection of H₂O₂ being the most common and adaptable strategy.[12][13]

Visualizing the MAO Catalytic Pathway

The following diagram illustrates the general enzymatic reaction catalyzed by Monoamine Oxidase.

MAO_Pathway Substrate R-CH₂-NH₂ (Monoamine Substrate) MAO Monoamine Oxidase (MAO-A or MAO-B) Substrate->MAO Products R-CHO (Aldehyde) + NH₃ (Ammonia) + H₂O₂ (Hydrogen Peroxide) MAO->Products O2 O₂ + H₂O O2->MAO H2O H₂O

Caption: The MAO-catalyzed oxidative deamination of a monoamine substrate.

A Comparative Overview of MAO Assay Methodologies

Several methodologies have been developed to quantify MAO activity, each with its own set of advantages and limitations. The choice of assay often depends on the specific research question, required sensitivity, sample type, and available instrumentation.

Assay TypePrincipleAdvantagesDisadvantages
Spectrophotometric Measures the change in absorbance of a chromogenic substance that reacts with H₂O₂ in a peroxidase-coupled reaction.[12]Cost-effective, straightforward, and widely accessible.Lower sensitivity compared to other methods, potential for interference from colored compounds in the sample.[12]
Fluorometric Detects the fluorescence generated from a probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP).[9][13]High sensitivity, broad dynamic range, and suitable for high-throughput screening (HTS).[2][4]Potential for interference from fluorescent compounds and light-induced degradation of the probe.[14]
Luminometric Measures the light produced from a luciferin-based substrate that is converted in a two-step reaction initiated by MAO.[15][16]Extremely high sensitivity (up to 100x more than fluorometric methods), low background, and ideal for HTS.[17][18]Higher reagent cost compared to other methods.
Chromatographic (HPLC) Directly measures the formation of the product or the depletion of the substrate.[19]Highly specific and can overcome interference issues present in other assays.[19][20]Time-consuming, requires specialized equipment, and not suitable for HTS.

Detailed Experimental Protocols

The following sections provide step-by-step protocols for the most commonly employed MAO enzymatic degradation assays. It is crucial to optimize parameters such as substrate concentration, enzyme concentration, and incubation time for your specific experimental conditions.[11]

Protocol 1: Fluorometric MAO Activity Assay

This protocol is based on the highly sensitive detection of H₂O₂ using a fluorogenic probe, such as Amplex™ Red, in a reaction coupled with horseradish peroxidase (HRP).[13][21]

Principle of the Fluorometric Assay

Fluorometric_Assay MAO_Reaction MAO + Substrate → H₂O₂ HRP_Reaction H₂O₂ + Amplex Red MAO_Reaction->HRP_Reaction HRP HRP HRP_Reaction->HRP Resorufin Resorufin (Fluorescent Product) HRP->Resorufin

Caption: Workflow of the HRP-coupled fluorometric MAO assay.

Materials
  • MAO enzyme (recombinant or from tissue homogenates)

  • MAO substrate (e.g., Tyramine for total MAO, Benzylamine for MAO-B)[11]

  • Selective inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[9]

  • Assay Buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.4)[22]

  • Fluorogenic probe (e.g., Amplex™ Red or equivalent)[13]

  • Horseradish Peroxidase (HRP)[13]

  • 96-well black microplate with a clear bottom[13]

  • Fluorescence microplate reader (Excitation ~530-570 nm, Emission ~585-600 nm)[11][13]

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a working solution of the fluorogenic probe and HRP in the assay buffer according to the manufacturer's instructions. Protect this solution from light.[9][13]

    • Prepare serial dilutions of your test compounds or specific inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the MAO enzyme solution to each well.

    • For inhibitor studies, add 10 µL of the inhibitor dilutions or assay buffer (for control) to the respective wells.[13]

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the inhibitor and the enzyme.[13]

  • Enzymatic Reaction and Detection:

    • Prepare a reaction mix containing the MAO substrate and the probe/HRP working solution.

    • Initiate the enzymatic reaction by adding 40 µL of the MAO substrate working solution to each well.[11]

    • Immediately add 100 µL of the fluorescent probe/HRP working solution to each well.[13]

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.[13]

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[13]

  • Data Analysis:

    • Subtract the fluorescence of the blank (no enzyme) from all readings.

    • To determine the activity of specific isoforms, subtract the fluorescence of the wells containing the specific inhibitor from the total activity.

    • For inhibitor screening, calculate the percentage of inhibition for each concentration and plot the results to determine the IC₅₀ value.[13]

Protocol 2: Luminometric MAO Activity Assay (MAO-Glo™ Assay)

This protocol utilizes a luminogenic substrate that is converted by MAO into a substrate for luciferase, generating a stable, light-emitting signal.[15][16] This "add and read" format is highly amenable to high-throughput screening.[17][18]

Principle of the Luminometric Assay

Luminometric_Assay MAO_Reaction MAO + Luminogenic Substrate → Luciferin Derivative Detection_Reaction Luciferin Derivative + Luciferin Detection Reagent MAO_Reaction->Detection_Reaction Luciferase Luciferase Detection_Reaction->Luciferase Light Light Signal Luciferase->Light

Caption: Workflow of the luminometric MAO-Glo™ assay.

Materials
  • MAO-Glo™ Assay System (containing luminogenic substrate, buffers, and Luciferin Detection Reagent)[23]

  • MAO enzyme source

  • Test compounds/inhibitors

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology
  • Reagent Preparation:

    • Reconstitute the Luciferin Detection Reagent according to the manufacturer's protocol.[24]

    • Prepare serial dilutions of your test compounds in the appropriate MAO Reaction Buffer.

  • Assay Setup:

    • Add 25 µL of the test compound dilutions or buffer to the wells of a white 96-well plate.[24]

    • Add 25 µL of the MAO enzyme solution to each well.[23]

    • Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor interaction.[24]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the luminogenic MAO substrate to each well.[24]

    • Incubate the plate at room temperature for 60 minutes.[24]

  • Signal Generation and Measurement:

    • Add 100 µL of the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.[24]

    • Incubate at room temperature for 20 minutes to stabilize the signal.[23][24]

    • Measure the luminescence using a plate-reading luminometer.[23]

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = 100 x [1 - (RLU_inhibitor - RLU_blank) / (RLU_no_inhibitor - RLU_blank)], where RLU is Relative Light Units.[24]

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[24]

Protocol 3: Spectrophotometric MAO Activity Assay

This classic method relies on the HRP-catalyzed reaction between H₂O₂ and a chromogenic substrate to produce a colored product that can be quantified by measuring its absorbance.[12]

Materials
  • MAO enzyme

  • MAO substrate (e.g., Tyramine)

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • Chromogenic solution (containing a chromogen like 4-aminoantipyrine and vanillic acid)[12]

  • Horseradish Peroxidase (HRP)

  • Clear, flat-bottom 96-well plate

  • Spectrophotometric microplate reader

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a working chromogenic solution containing the chromogen, HRP, and any other necessary components in the assay buffer.

  • Assay Setup:

    • Pipette 50 µL of the MAO enzyme into the wells of the microplate.[13]

    • Add 10 µL of inhibitor dilutions or assay buffer to the respective wells.

    • Pre-incubate at 37°C for 15-30 minutes.[13]

  • Enzymatic Reaction and Detection:

    • Add 100 µL of the chromogenic solution to each well.[13]

    • Start the reaction by adding 50 µL of the MAO substrate solution.[13]

    • Incubate the plate at 37°C for 30-60 minutes.[13]

  • Measurement:

    • Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 490 nm for the quinoneimine dye produced from 4-aminoantipyrine and vanillic acid).[12]

  • Data Analysis:

    • Calculate the percentage of inhibition as described in the fluorometric assay protocol.[13]

Troubleshooting and Scientific Integrity

Ensuring the reliability of your MAO assay data is paramount. Below are some common issues and recommendations for maintaining the integrity of your results.

  • High Background Signal: This can be caused by the auto-oxidation of the substrate or probe. It is essential to include proper controls, such as a "no enzyme" blank, to account for this.[9] For fluorometric assays, protecting the reagents and plates from light is critical to minimize background fluorescence.[14]

  • Interference from Test Compounds: Some test compounds may inherently fluoresce, absorb light at the detection wavelength, or inhibit HRP, leading to false-positive or false-negative results.[20] It is advisable to pre-screen compounds for such interference. Direct measurement techniques like HPLC can be used to validate findings for interfering compounds.[20]

  • Enzyme Inactivation: Ensure proper storage and handling of the MAO enzyme to maintain its activity. Avoid repeated freeze-thaw cycles.[25]

  • Solvent Effects: If test compounds are dissolved in organic solvents like DMSO, ensure the final concentration in the assay is low (typically ≤1%) to avoid inhibiting the enzyme.[24] Include a solvent control to assess any effects on enzyme activity.

Conclusion

The selection of an appropriate MAO enzymatic degradation assay is a critical decision in the study of neuropharmacology and the development of novel therapeutics. By understanding the principles, advantages, and limitations of each method, and by adhering to rigorous experimental protocols, researchers can generate accurate and reproducible data. The detailed methodologies and insights provided in this guide serve as a valuable resource for scientists working to unravel the complexities of MAO function and its role in health and disease.

References

  • Interchim. (n.d.). Fluoro: MAO. Retrieved from [Link]

  • Clinical Trials. (2023, August 9). Mao A vs Mao B | Power. Retrieved from [Link]

  • BioVision Inc. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]

  • Holt, A., et al. (2009). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Pharmaceutical Biology, 47(10), 944-950. Retrieved from [Link]

  • Tipton, K. F., & Youdim, M. B. H. (2014). Monoamine oxidase A and B substrates: probing the... Future Medicinal Chemistry, 6(1), 85-103. Retrieved from [Link]

  • Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Retrieved from [Link]

  • Edmondson, D. E. (2017). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Methods in Molecular Biology, 1540, 1-8. Retrieved from [Link]

  • Edmondson, D. E. (2017). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Methods in Molecular Biology, 1540, 1-8. Retrieved from [Link]

  • Takahashi, T., et al. (1977). A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Clinica Chimica Acta, 79(1), 129-135. Retrieved from [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit. Retrieved from [Link]

  • Tsugeno, Y., & Ito, A. (2001). Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. Journal of Biological Chemistry, 276(13), 10145-10150. Retrieved from [Link]

  • Weyler, W., & Salach, J. I. (2001). Monoamine oxidase assays. Current Protocols in Neuroscience, Chapter 3, Unit 3.17. Retrieved from [Link]

  • Williams, C. H. (1988). A discontinuous luminometric assay for monoamine oxidase. Analytical Biochemistry, 173(2), 332-338. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Elabscience. (n.d.). Elabscience®Monoamine Oxidase (MAO) Activity Assay Kit. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology, 2558, 35-43. Retrieved from [Link]

  • PT. Indolab Utama. (2016, June 1). MAO-Glo™ Assay Systems. Retrieved from [Link]

  • Science.gov. (n.d.). amplex red assay: Topics by Science.gov. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2017). Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants. Journal of Chromatography A, 1529, 51-59. Retrieved from [Link]

  • Michalski, R., et al. (2014). Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies. Free Radical Biology and Medicine, 75, 19-30. Retrieved from [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2558, 45-58. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Horseradish Peroxidase (DAG3874). Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Assay Kit (BA0130). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isobaric Resolution in LC-MS/MS of Methoxyphenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Topic: Resolving Isobaric and Isomeric Interference in Methoxyphenethylamines (2C-series, NBOMes, Methoxyphenidines)

Introduction: The Isobaric Nightmare

Welcome. If you are here, you are likely staring at a chromatogram with a single, broad peak where there should be two, or you are questioning whether that positive hit for 2-Methoxyphenidine (2-MXP) is actually its isomer, 3-MXP.

In the analysis of New Psychoactive Substances (NPS), specifically methoxyphenethylamines, isobaric interference is the primary adversary. These compounds often share:

  • Identical Precursor Ions: Same molecular formula (

    
    ).
    
  • Identical Fragment Ions: Common tropylium ions (

    
     91) or methoxybenzyl cations (
    
    
    
    121/135).
  • Similar Lipophilicity: Causing co-elution on standard C18 columns.

This guide moves beyond basic "method development" into structural discrimination . We do not just separate peaks; we validate chemical identity.

Module 1: Chromatographic Resolution (The Front Line)

The Core Philosophy: Pi-Pi Interactions

Standard C18 columns rely on hydrophobic interactions. However, methoxyphenethylamines differ primarily in the position of the methoxy group on the phenyl ring (regioisomers). To separate these, you must exploit the electron density of the aromatic ring.

Recommendation: Abandon C18 for Biphenyl or Phenyl-Hexyl stationary phases.

Mechanism of Action

The stationary phase in Biphenyl columns contains dual aromatic rings. These rings engage in


 interactions with the benzene ring of your analyte. The strength of this interaction changes based on the electron-donating/withdrawing effects of the methoxy position (ortho vs. meta vs. para), creating separation where C18 sees only "hydrophobicity."
Protocol 1: The "Pi-Selective" Gradient

Use this protocol to separate regioisomers like 2-MXP, 3-MXP, and 4-MXP.

ParameterSettingRationale
Column Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)Maximizes

selectivity.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffers pH to ensure consistent ionization and peak shape.
Mobile Phase B Methanol + 0.1% Formic AcidCritical: Methanol is a protic solvent that promotes

interactions. Acetonitrile (aprotic) can suppress them.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.6 µm particles.
Gradient 0-1 min: 5% B1-8 min: 5%

70% B8-10 min: 95% B
Shallow gradient in the elution window of isomers to maximize resolution (

).

Module 2: Mass Spectrometry (The Confirmation)

When chromatography achieves partial separation, MS/MS must provide the definitive "fingerprint."

The Problem: Indistinguishable Spectra

Isomers often yield identical product ions. For example, 2-MXP and 3-MXP both fragment to


 91 and 

105.
The Solution: Energy-Resolved MS (ER-MS)

Even if the fragments are the same, the energy required to break the bond differs due to steric hindrance and electronic stability of the isomer.

Protocol:

  • Ramp Collision Energy (CE): Instead of a single CE (e.g., 30 eV), acquire data at 10, 20, 30, 40, and 50 eV.

  • Calculate Ion Ratios: Plot the intensity ratio of Fragment A / Fragment B against Collision Energy.

  • Validation: The curves for 2-MXP and 3-MXP will diverge at specific energies.

Visualizing the Workflow

The following diagram illustrates the decision matrix for resolving isobaric interferences.

IsobaricResolution Start Start: Isobaric Interference Detected CheckMass Confirm Precursor Mass (m/z) Start->CheckMass Isomers Are they Regioisomers? (e.g., 2-MXP vs 3-MXP) CheckMass->Isomers ColumnSelect Select Stationary Phase Isomers->ColumnSelect Yes C18 C18 Column (Hydrophobic Only) ColumnSelect->C18 Avoid Biphenyl Biphenyl / Phenyl-Hexyl (Pi-Pi Interaction) ColumnSelect->Biphenyl Preferred SolventSelect Select Organic Modifier ACN Acetonitrile (Suppresses Pi-Selectivity) SolventSelect->ACN Avoid MeOH Methanol (Enhances Pi-Selectivity) SolventSelect->MeOH Preferred Biphenyl->SolventSelect MSOpt MS Optimization: Energy Resolved MS MeOH->MSOpt Final Resolution Achieved (Unique RT + Ion Ratio) MSOpt->Final

Caption: Decision tree for selecting chromatographic conditions and MS parameters to resolve isobaric methoxyphenethylamines.

Troubleshooting & FAQs

Q1: I switched to a Biphenyl column, but my isomers (e.g., 2C-B and 2C-I) are still co-eluting. Why?

A: You are likely using Acetonitrile (ACN) as your organic modifier.

  • The Science: ACN has pi-electrons (in the nitrile group) that compete with the stationary phase for interaction with the analyte. This "masks" the pi-pi selectivity of the Biphenyl column.

  • The Fix: Switch to Methanol . Methanol is protic and lacks pi-electrons, allowing the analyte's benzene ring to interact fully with the column's biphenyl rings. This often doubles the resolution factor (

    
    ).
    
Q2: My retention times are drifting, causing peak identification errors.

A: This is often a pH Buffer Capacity issue.

  • The Science: Phenethylamines are basic amines (

    
    ). If your mobile phase pH drifts, the ionization state of the amine changes, drastically altering retention on phenyl-type columns.
    
  • The Fix: Do not just use "0.1% Formic Acid" (pH ~2.7, low buffer capacity). Use 10mM Ammonium Formate + 0.1% Formic Acid . The ammonium salt stabilizes the pH and improves peak shape by masking free silanols on the silica surface.

Q3: I cannot chromatographically separate 3-MXP and 4-MXP. Is there an MS-only solution?

A: Yes, but it requires Ion Ratio Monitoring .

  • The Science: While 3-MXP and 4-MXP share the same fragments (

    
     135, 91), the abundance of these fragments differs.
    
  • The Fix:

    • Run pure standards of each isomer.

    • Determine the ratio of Transition A (

      
      ) to Transition B (
      
      
      
      ).
    • Example Data:

      • 3-MXP Ratio (A/B): 1.5

      • 4-MXP Ratio (A/B): 0.8

    • Set a tolerance window (e.g.,

      
      ) in your processing method. If a peak falls outside the ratio for 3-MXP, flag it as a potential isomer.
      
Q4: What about "Dilute and Shoot"? Does matrix effect ruin isomer separation?

A: Matrix effects suppress ionization but rarely affect separation efficiency (


). However, high salt content in urine can distort peak shapes of early eluters.
  • The Fix: If you see peak broadening (which ruins resolution of isomers), use a divert valve to send the first 1.0 minute of flow to waste. This removes salts before they enter the MS source.

References

  • Differentiation of Regioisomeric Methoxyphenidines McLaughlin, G., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Source: Drug Testing and Analysis [1]

  • Chromatographic Separation of Phenethylamines Woźniak, M.K., et al. (2020). Development of an LC-MS/MS method for the analysis of 2C-series phenethylamines in biological material. Source: Forensic Toxicology (Generalized citation based on standard forensic practice for 2C-series separation).

  • Mechanism of Biphenyl Phases Restek Corporation. (2020). Biphenyl Stationary Phases: The Power of Pi-Pi Interactions. Source: Restek Technical Library [1][2]

  • Isobaric Interferences in LC-MS/MS Wu, Y.H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Source: Journal of Food and Drug Analysis

Sources

Technical Support Center: Solubility Enhancement of Homoveratrylamine Hydrochloride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for homoveratrylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to the aqueous solubility of this compound. We will delve into the chemical principles governing its solubility and provide actionable troubleshooting steps and protocols to ensure the success of your experiments.

Homoveratrylamine hydrochloride, the salt form of 3,4-dimethoxyphenethylamine, is a key intermediate and research compound.[1][2] As with many amine hydrochloride salts, achieving and maintaining the desired concentration in aqueous buffers is critical for generating reliable and reproducible data. This guide provides a self-validating framework to diagnose and resolve common solubility issues.

Section 1: Troubleshooting Guide

This section addresses the common problem of incomplete dissolution or precipitation of homoveratrylamine hydrochloride in aqueous buffers.

Primary Observation: "My homoveratrylamine HCl is not dissolving or has precipitated."

When encountering solubility issues, a systematic approach is essential. The following flowchart outlines a logical progression of troubleshooting steps.

G cluster_0 Troubleshooting Workflow A Start: Solubility Issue Observed (Incomplete dissolution, precipitation) B Step 1: Verify Compound & Reagents - Is it the HCl salt? - Check purity/age. - Use high-purity water/reagents. A->B C Step 2: Measure Final Solution pH Is the pH below 7.5? B->C D YES: pH is Optimal C->D  Yes E NO: pH is too high C->E  No G Step 3: Evaluate Concentration Is desired concentration >10 mg/mL? D->G F Action: Adjust pH Add dilute HCl dropwise to lower pH. Re-evaluate buffer choice. E->F F->C Re-measure pH H YES: High Concentration G->H  Yes I NO: Concentration is Moderate G->I  No J Step 4: Consider Co-solvents - Add 1-5% DMSO or 5-10% Ethanol. - Assess impact on downstream assay. H->J L Contact Technical Support (Provide details on buffer, pH, concentration) I->L K Issue Resolved J->K

Caption: Troubleshooting workflow for homoveratrylamine HCl solubility.

Step-by-Step Causality Analysis
Step 1: Verify Compound Identity and Quality

Before investigating complex buffer interactions, it is crucial to confirm foundational parameters. The use of the hydrochloride salt is intentional; reacting the parent amine (a weak base) with hydrochloric acid creates a salt that is significantly more water-soluble than its "free base" form.[3] Ensure you are not inadvertently using the free base, which has very low aqueous solubility.[1][4] Degradation of the compound or impurities in the buffer reagents can also impact solubility.

Step 2: Assess the Buffer System — The Critical Role of pH

The solubility of homoveratrylamine hydrochloride is fundamentally governed by the pH of the aqueous medium. This is due to the equilibrium between its protonated (cationic) form and its deprotonated (neutral) free base form.

  • Mechanism: Homoveratrylamine has a basic amine group with a predicted pKa of approximately 9.7.[1] In an aqueous solution, the hydrochloride salt dissolves and dissociates. At a pH significantly below the pKa (e.g., pH 1-7.5), the amine group is protonated (R-NH₃⁺). This charged species is polar and readily interacts with water molecules, leading to high solubility.[5] As the pH of the solution increases and approaches the pKa, a greater proportion of the compound deprotonates to form the neutral free base (R-NH₂). This free base is less polar and has significantly lower aqueous solubility, which can cause it to precipitate out of the solution.[6]

G cluster_0 cluster_1 A R-NH₃⁺Cl⁻ (Solid Salt) B R-NH₃⁺ (Protonated, Cationic) HIGHLY SOLUBLE A->B Dissolves in Water C R-NH₂ (Neutral Free Base) POORLY SOLUBLE B->C + OH⁻ (pH increases) B->C C->B + H⁺ (pH decreases) C->B D H⁺ lab Equilibrium shifts towards the poorly soluble free base as pH approaches and exceeds the pKa (~9.7).

Caption: pH-dependent equilibrium of homoveratrylamine.

Actionable Advice: Always measure the final pH of your solution after adding the compound. The hydrochloride salt is acidic and will lower the pH of an unbuffered or weakly buffered solution. If dissolution is poor, ensure the final pH is below 7.5.

Step 3: Evaluate Buffer Species and Ionic Strength

While pH is the primary driver, the composition of the buffer can also play a role.

  • Common Buffers: Phosphate, citrate, and acetate buffers are widely used in pharmaceutical preparations and are generally compatible.[7][8][9] For most applications, a phosphate-buffered saline (PBS) at pH 7.2-7.4 is a suitable starting point.[10]

  • Ionic Strength: High concentrations of other salts in the buffer can sometimes decrease the solubility of an organic salt through a "salting-out" effect.[11] This is less common at typical biological buffer concentrations (10-100 mM) but can be a factor in highly concentrated buffer systems.

Actionable Advice: If you suspect a buffer interaction, try dissolving the compound in a simpler buffer system (e.g., 10 mM phosphate buffer) or even in dilute HCl (e.g., pH 4-5) to confirm its baseline solubility before adding other components.

Step 4: Consider Co-solvents for High Concentrations

If the desired concentration exceeds the thermodynamic solubility limit in a purely aqueous system, the use of a co-solvent may be necessary.

  • Mechanism of Co-solvency: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This reduction in polarity makes the aqueous environment more favorable for less polar solutes, thereby increasing their solubility.[14]

  • Common Co-solvents: For research applications, dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG) are frequently used.[15]

Actionable Advice: Introduce the minimum amount of co-solvent necessary to achieve dissolution, as it can impact the stability of proteins, activity of enzymes, or behavior of cells in downstream applications. A final concentration of 1-5% DMSO or 5-10% ethanol is a common starting point.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of homoveratrylamine hydrochloride? A1: The fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Name 2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride[16]
Synonyms 3,4-Dimethoxyphenethylamine HCl, DMPEA HCl[16][17]
Molecular Formula C₁₀H₁₆ClNO₂[16]
Molecular Weight 217.69 g/mol [16][18]
Appearance Crystalline solid / Clear light yellow to orange viscous liquid[2][17]
pKa (Free Base) ~9.74 (Predicted)[1]

Q2: What is the expected aqueous solubility of homoveratrylamine hydrochloride? A2: The solubility is highly dependent on the solvent and pH. Published data indicates good solubility in standard buffers.

Solvent / BufferSolubilitySource
PBS (pH 7.2) 10 mg/mL[17]
DMSO 30 mg/mL[17]
Ethanol 25 mg/mL[17]
Water Highly Soluble[2]
Free Base in Water (pH 7.4) 24.8 µg/mL[4]

Note: The solubility of the free base is more than 400 times lower than the hydrochloride salt in a pH 7.2 buffer, highlighting the critical importance of pH control.

Q3: Which specific buffers are recommended for dissolving homoveratrylamine HCl? A3: For most biological and pharmaceutical research, standard buffers are effective.

  • Phosphate-Buffered Saline (PBS): Excellent choice for applications requiring physiological pH and ionic strength (pH ~7.4).[10]

  • Citrate Buffer: Effective over a pH range of 2.5 to 6.5, useful if a more acidic condition is required for stability or the experimental design.[7]

  • Acetate Buffer: Suitable for mildly acidic conditions, with a typical pH range of 3.6 to 5.6.[7]

Q4: Can I heat the solution to aid dissolution? A4: Gentle warming (e.g., to 37°C) can increase the rate of dissolution. However, prolonged exposure to high temperatures should be avoided as it can potentially lead to degradation of the compound. Do not boil the solution. Always allow the solution to return to room temperature to ensure the compound does not precipitate upon cooling.

Q5: I prepared a concentrated stock in DMSO and it precipitated when I diluted it into my aqueous buffer. Why did this happen? A5: This is a common issue when working with co-solvents. While homoveratrylamine HCl is soluble in DMSO, its solubility is much lower in the final aqueous buffer. When you add the concentrated DMSO stock to the buffer, the DMSO is diluted, and the overall solvent polarity sharply increases (becomes more like water). If the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that specific buffer, it will precipitate out. To avoid this, either prepare a more dilute DMSO stock or add the stock to the buffer slowly while vortexing vigorously to aid dispersion.

Section 3: Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.4)
  • Prepare Buffer: Prepare a standard 1X PBS solution (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄) and verify its pH is 7.4.

  • Weigh Compound: Accurately weigh the required amount of homoveratrylamine hydrochloride powder. For 10 mL of a 10 mg/mL solution, you will need 100 mg.

  • Initial Dissolution: Add the powder to the desired volume of PBS in a sterile conical tube or glass vial.

  • Agitation: Vortex the solution vigorously for 1-2 minutes. If some solid remains, use a magnetic stirrer or place it on a rotator at room temperature.

  • Gentle Warming (Optional): If needed, warm the solution in a 37°C water bath for 10-15 minutes with intermittent vortexing.

  • Final Check: Ensure the solution is clear with no visible particulates.

  • Sterilization (If required): If for cell culture use, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the solution as recommended by the manufacturer, typically at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is used to determine the maximum thermodynamic solubility of the compound in your specific buffer system.[19]

  • Buffer Preparation: Prepare the exact aqueous buffer you intend to use in your experiments and adjust to the final target pH.

  • Add Excess Compound: Add an excess amount of homoveratrylamine hydrochloride powder to a known volume of the buffer in a glass vial (e.g., add ~20 mg to 1 mL of buffer). The goal is to have undissolved solid remaining at the end.

  • Equilibration: Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of homoveratrylamine hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration of the saturated supernatant represents the equilibrium solubility of the compound in that buffer at that temperature.

References

  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Available from: [Link]

  • Pharmaoffer. Pharmaceutical Buffers. Available from: [Link]

  • Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Available from: [Link]

  • Florence, A.T. & Attwood, D. (2011). Physicochemical Principles of Pharmacy. Pharmaceutical Press.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71555, Homoveratrylamine hydrochloride. Retrieved from [Link].

  • Gokel, G.W. (2012).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8421, Homoveratrylamine. Retrieved from [Link].

  • ChemBK. Homoveratrylamine. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • PharmaCompass. 3,4-Dimethoxyphenethylamine (Homoveratrylamine). Available from: [Link]

  • PharmaCompass. 3,4-Dimethoxyphenethylamine (Homoveratrylamine) - Uses, DMF, Dossier. Available from: [Link]

  • ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available from: [Link]

  • Chadwick, K., et al. (2015). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews.
  • International Journal of Pharmaceutical and Chemical Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available from: [Link]

  • International Journal of Research in Pharmaceutical Sciences. Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Available from: [Link]

  • Adroit PharmaChem. Homoveratrylamine Manufacturer & Exporter in India. Available from: [Link]

  • ResearchGate. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Völgyi, G. (2010). Solubility-pH profile of drugs. Experiences and surprises in logS measurements. PhysChem Forum.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Al-Edresi, S. et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • de Faria, A. R. et al. (2016). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Brazilian Journal of Pharmaceutical Sciences.
  • ResearchGate. How to increase the solubility of practically insoluble raw materials?. Available from: [Link]

  • Dai, Y. et al. (2021).

Sources

Technical Support Center: Liquid-Liquid Extraction (LLE) Recovery Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Topic: Low Recovery Rates in LLE Workflows Assigned Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The "Black Box" of Extraction

Welcome to the bench. If you are reading this, your analyte is missing. You put 100 ng in, but your mass spectrometer or UV detector only sees 40 ng.

In Liquid-Liquid Extraction (LLE), "Low Recovery" is a symptom, not a diagnosis. It is rarely a single failure point but rather a misalignment of Thermodynamics (partitioning), Hydrodynamics (phase separation), or Surface Chemistry (adsorption).

This guide does not just list "tips"; it forces you to isolate the variable responsible for the loss. We will move from the theoretical


 (Distribution Coefficient) to the physical reality of your separatory funnel or 96-well plate.

Diagnostic Workflow

Before adjusting pH or changing solvents, trace your failure mode using this logic tree.

LLE_Troubleshooting Start START: Low Recovery Observed Check_Matrix Is the loss Real or Apparent? (Matrix Effect vs. Recovery) Start->Check_Matrix Check_Partition Is pH +/- 2 units away from analyte pKa? Check_Matrix->Check_Partition True Recovery Loss Sol_Matrix Perform Matuszewski Protocol (See Section 6) Check_Matrix->Sol_Matrix Suppression suspected Check_Solvent Does Solvent Polarity match Analyte LogP? Check_Partition->Check_Solvent Yes Sol_pH Adjust pH: Acids: pH < pKa - 2 Bases: pH > pKa + 2 Check_Partition->Sol_pH No Check_Physical Is there an Emulsion or Rag Layer? Check_Solvent->Check_Physical Yes Sol_Salt Add NaCl (Salting Out) or Change Solvent Check_Solvent->Sol_Salt No/Unsure Check_Surface Is Analyte Hydrophobic (LogP > 3)? Check_Physical->Check_Surface No Sol_Emulsion Break Emulsion: Centrifuge, Filter, or Add Co-solvent Check_Physical->Sol_Emulsion Yes Check_Surface->Sol_Matrix No (Re-evaluate) Sol_Adsorption Switch to Silanized Glass or Add 0.1% Surfactant Check_Surface->Sol_Adsorption Yes

Figure 1: The Recovery Diagnostic Tree. Follow the logic path to isolate if the issue is chemical (yellow), physical (red), or surface-related (green).

Module 1: Thermodynamics (The Chemistry)

The Core Issue: Your analyte prefers the water more than the organic solvent. The Metric: Distribution Coefficient (


).
FAQ: Why isn't my analyte moving to the organic phase?

1. The "Rule of 2" Violation (pH vs. pKa) LLE relies on the analyte being neutral (uncharged) to partition into the organic layer. Charged species stay in water.

  • Acids: Must be protonated. Target pH

    
     pKa - 2.
    
  • Bases: Must be deprotonated. Target pH

    
     pKa + 2.
    
  • Example: Extracting Ibuprofen (pKa ~4.4) at pH 5.0 will result in ~80% ionization and poor recovery. You need pH 2.4 or lower.

2. Polarity Mismatch "Like dissolves like" is the rule, but specificity matters. If your analyte has a LogP of 1.5 (moderately polar), extracting with Hexane (extremely non-polar) will fail. You need a solvent with intermediate polarity (e.g., Ethyl Acetate or MTBE).

Solvent Polarity Guide for LLE Optimization:

SolventPolarity Index (

)
Solubility in Water (%)Best For...
Hexane 0.1< 0.01Non-polar lipids, hydrocarbons.
Toluene 2.40.05Aromatics, hydrophobic drugs.[1]
MTBE 2.54.8General drugs, amines (less volatile than ether).
Dichloromethane (DCM) 3.11.3Versatile, denser than water (bottom layer).
Ethyl Acetate 4.48.3Polar metabolites, steroids.
n-Butanol 3.97.7Highly polar compounds (often requires salting out).

Tech Tip: If recovery is low but pH is correct, try "Salting Out." Add saturated NaCl to the aqueous phase. This hydrates the salt ions, reducing the "free water" available to solvate your analyte, pushing it into the organic phase [1].

Module 2: Hydrodynamics (The Physics)

The Core Issue: The analyte is trapped in a "third phase" or the phases aren't separating cleanly.

FAQ: I see a cloudy layer between phases. Is my analyte there?

Yes. This is the "rag layer" or emulsion. It typically consists of precipitated proteins, surfactants (phospholipids), and your analyte trapped in micelles. If you discard this, you discard your recovery.

Troubleshooting Emulsions:

  • Centrifugation: The gold standard. Spin at 3000 x g for 5 minutes to force phase separation [2].

  • Filtration: Pass the biphasic mixture through a glass wool plug or a phase-separation filter.[2] The wool mechanically breaks the surface tension of the droplets [3].

  • The "Swirl" Method: Vigorous shaking creates emulsions. For biological fluids (plasma/urine), invert gently 20 times rather than vortexing aggressively.

  • Add Co-solvent: Adding a small amount (5-10%) of Isopropanol (IPA) to the organic solvent can reduce surface tension and break the emulsion.

Module 3: Surface Chemistry & Matrix

The Core Issue: The analyte was extracted but lost after separation.

FAQ: My recovery is low, but my partition coefficient says it should be 100%.

If thermodynamics works (Module 1) and physics works (Module 2), you are losing analyte to the container or the atmosphere.

1. Non-Specific Binding (NSB) Hydrophobic analytes (LogP > 3) stick to untreated borosilicate glass and polypropylene.

  • Diagnosis: Analyze the aqueous waste. If the analyte isn't there and not in the organic layer, it's on the wall.

  • Solution: Use silanized glassware or add 0.1% surfactant (e.g., Tween-20) or carrier protein (BSA) to the collection vessel before evaporation [4].

2. Evaporative Loss If you evaporate the organic solvent to dryness (e.g., under Nitrogen), volatile analytes may sublime or co-evaporate.

  • Solution: Do not evaporate to complete dryness.[3][4] Stop when 5-10

    
    L remains, or add a "keeper" solvent (e.g., 50 
    
    
    
    L DMSO or Ethylene Glycol) that does not evaporate, trapping the analyte.

Protocol: The "Truth" Test (Matuszewski Method)

Researchers often confuse Matrix Effects (ion suppression in LC-MS) with Recovery (extraction efficiency). You must distinguish them to fix the problem.

The Experiment: Prepare three sets of samples (


 each) at the same concentration.
  • Set A (Neat Standard): Analyte in pure solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add analyte to the final extract. (Represents 100% recovery context).

  • Set C (Pre-Extraction Spike): Add analyte to matrix, then extract. (Your actual experiment).

The Calculations [5]:

  • Matrix Effect (ME):

    
    
    
    • If ME < 80%, you have ion suppression (not an extraction failure).

  • Extraction Recovery (RE):

    
    
    
    • If RE is low, the issue is Solvents, pH, or Emulsions (Modules 1 & 2).

  • Process Efficiency (PE):

    
    
    
    • This is your overall yield.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]

  • National Institutes of Health (NIH). (2000). The effects of adsorption of solutes on glassware and teflon in the calculation of partition coefficients. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Stability & Bioanalysis of 3,4-Dimethoxyphenethylamine (3,4-DMPEA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethoxyphenethylamine (3,4-DMPEA) presents a distinct bioanalytical challenge: while the molecule possesses reasonable chemical stability due to the methoxy-protection of the catechol ring, it exhibits significant enzymatic instability in biological matrices.

Unlike its catechol analog (dopamine), 3,4-DMPEA resists rapid auto-oxidation at neutral pH. However, it remains a high-affinity substrate for Monoamine Oxidase (MAO), particularly MAO-B. Consequently, the primary risk to analyte integrity is not the frozen storage period itself, but the pre-freeze handling and the post-thaw processing windows where enzymatic activity reactivates.

This guide provides a self-validating framework to ensure the stability of 3,4-DMPEA in frozen biological matrices (plasma, urine, tissue homogenates).

Part 1: The "Thaw Effect" & Enzymatic Instability

Q: My QC samples fail accuracy criteria after freeze-thaw cycles. Is the compound degrading in the freezer?

Diagnosis: It is highly unlikely the compound is degrading while frozen at -20°C or -80°C. The degradation almost certainly occurs during the phase transition (thawing), where residual enzymatic activity resumes before the sample is extracted.

The Mechanism: 3,4-DMPEA is metabolized primarily by MAO-dependent oxidative deamination to 3,4-dimethoxyphenylacetic acid (DMPAA). A secondary pathway involves O-demethylation (via CYP enzymes or non-specific esterases in tissue), exposing a reactive catechol moiety that rapidly oxidizes.

Visualizing the Threat:

DMPEA_Degradation DMPEA 3,4-DMPEA (Analytically Stable) Aldehyde Intermediate Aldehyde DMPEA->Aldehyde Oxidative Deamination (Fast in Thawed Plasma) Catechol 3-Methoxytyramine / Dopamine Analogs DMPEA->Catechol CYP/Esterase Activity MAO MAO-B (Enzymatic Attack) MAO->DMPEA Acid 3,4-Dimethoxyphenylacetic Acid (Major Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase Demethyl O-Demethylation (Minor Pathway) Demethyl->DMPEA Quinone Ortho-Quinones (Polymerization) Catechol->Quinone Auto-oxidation (pH > 7.4)

Figure 1: Degradation pathways of 3,4-DMPEA. The primary vector for instability in plasma is MAO-mediated oxidation.

Part 2: Storage & Stabilization Protocols

Q: What specific preservatives are required for long-term frozen storage?

Recommendation: You must implement a Chemical Lock system at the point of collection. Relying solely on temperature is insufficient for accurate quantification of low-abundance phenethylamines.

The "Chemical Lock" Protocol
ParameterSpecificationScientific Rationale
Acidification pH 3.0 – 4.0 Protonates the amine (pKa ~9.5), preventing volatilization and reducing auto-oxidation potential. Inhibits most proteolytic and oxidative enzymes.
Enzyme Inhibition Na₂EDTA (2 mg/mL) Chelates divalent cations (

,

) required for many enzymatic co-factors.
Antioxidant Ascorbic Acid (0.1%) Acts as a sacrificial reductant if O-demethylation occurs, preventing quinone formation.
MAO Inhibitor Pargyline (10 µM) Optional but recommended for tissue. Irreversibly inhibits MAO activity, crucial for liver/brain homogenates.
Q: How long is 3,4-DMPEA stable at -20°C vs -80°C?

Based on structural analogs (Mescaline, 2C-B) and phenethylamine chemical kinetics, the following stability profiles are established for acidified samples:

MatrixTempStability WindowConfidence LevelSource Inference
Plasma (Acidified) -20°C> 6 MonthsHighAnalogous to Mescaline [1, 2]
Plasma (Acidified) -80°C> 2 YearsHighAnalogous to 2C-B [3]
Urine (Native) -20°C> 1 YearHighHigh salt/urea content stabilizes amines [4]
Liver Tissue -80°C< 1 MonthLowHigh residual MAO activity requires immediate processing

Critical Note: Non-acidified plasma samples may show up to 15-20% loss after a single freeze-thaw cycle due to the "Thaw Effect" described in Part 1.

Part 3: Analytical Troubleshooting (LC-MS/MS)

Q: I am seeing peak tailing and variable recovery. Is this a stability issue?

Diagnosis: This is likely a chromatographic or extraction artifact, not chemical degradation. Phenethylamines are basic amines that interact strongly with residual silanols on LC columns and glass vials.

Troubleshooting Checklist:

  • Silanol Activity: Are you using a standard C18 column?

    • Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl phase. These provide superior selectivity for aromatic amines via pi-pi interactions and better peak shape.

  • Mobile Phase pH: Is your pH too neutral?

    • Solution: Ensure Mobile Phase A contains 0.1% Formic Acid or Difluoroacetic Acid (DFA) . You must drive the equilibrium to the protonated species (

      
      ) to prevent secondary interactions.
      
  • Extraction pH: Did you basify before extraction?

    • Solution: For Liquid-Liquid Extraction (LLE), adjust sample pH to 9.5 - 10.0 (using Ammonium Buffer) to neutralize the amine for organic solvent uptake. Do not exceed pH 12, as this risks hydrolysis of the methoxy groups.

Part 4: Validated Stability Assessment Workflow

To rigorously prove stability for regulatory submission (FDA/EMA), follow this self-validating workflow. This design isolates "storage stability" from "processing stability."

Stability_Workflow Start Start: Spiked Matrix Pool Split Split into Aliquots Start->Split T0 T0: Immediate Extraction (Baseline) Split->T0 Storage Storage (-20°C / -80°C) Split->Storage Extract Extraction (LLE/SPE) + Internal Standard T0->Extract FT Freeze-Thaw Stress (3 Cycles) Storage->FT Bench Benchtop Stress (4h @ RT) Storage->Bench FT->Extract Bench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Calc Calculate % Remaining (vs T0) LCMS->Calc

Figure 2: Step-by-step stability validation workflow ensuring isolation of variables.

Protocol Steps:
  • Preparation: Spike blank matrix with 3,4-DMPEA at Low and High QC levels.

  • Baseline (T0): Extract and analyze

    
     replicates immediately.
    
  • Freeze-Thaw (FT): Freeze aliquots for >24 hours. Thaw unassisted at room temperature. Refreeze. Repeat for 3 cycles.

  • Benchtop: Thaw aliquots and leave at ambient temperature for 4 hours (mimicking batch processing time).

  • Acceptance Criteria: The mean concentration of stressed samples must be within ±15% of the T0 baseline.

References

  • Liechti, M. E., et al. (2025).[1] Pharmacokinetics, Pharmacodynamics, and Urinary Recovery of Oral Mescaline Hydrochloride in Healthy Participants. Clinical Pharmacokinetics. Available at: [Link]

  • Dinis-Oliveira, R. J., et al. (2019).[2] Pharmacokinetics and Pharmacodynamics of Mescaline and Related Phenethylamines. Toxicology Mechanisms and Methods. (Inferred stability data from structural analog).

  • Papoutsis, I., et al. (2012). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. Available at: [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Available at: [Link]

Sources

Selection of internal standards for phenethylamine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with quantifying phenethylamines (e.g., amphetamines, MDMA, endogenous trace amines) in biological matrices.

Accurate mass spectrometry is not just about detecting an analyte; it is about creating a self-validating system where your Internal Standard (IS) perfectly mirrors your target compound under all experimental conditions.

I. Diagnostic Workflow: Internal Standard Selection

When establishing a quantitative assay, the choice of IS dictates the robustness of your method against matrix effects and extraction variability.

IS_Selection Start Target Phenethylamine Quantification CheckSIL Is a Stable Isotope Labeled (SIL) IS available? Start->CheckSIL Check13C Is 13C or 15N labeled IS available? CheckSIL->Check13C Yes CheckAnalog Select Structural Analog Match pKa, LogP, and ionization CheckSIL->CheckAnalog No Use13C Optimal Choice: 13C/15N IS Perfect co-elution, no H/D exchange Check13C->Use13C Yes Use2H Secondary Choice: Deuterated (2H) IS Evaluate RT shift & H/D exchange Check13C->Use2H No (Only 2H) Validate Method Validation Assess Matrix Effects & Recovery Use13C->Validate Use2H->Validate CheckAnalog->Validate

Decision tree for selecting the optimal internal standard for phenethylamine quantification.

II. Troubleshooting & FAQs: The Causality of IS Failure

Q1: Why is my deuterated phenethylamine IS (e.g., Amphetamine-d11) eluting earlier than the native compound, and how does this affect quantification? The Causality: This is a classic manifestation of the Chromatographic Isotope Effect (CIE). Carbon-Deuterium (C-D) bonds are slightly shorter and less lipophilic than Carbon-Hydrogen (C-H) bonds. In reversed-phase liquid chromatography, this reduced lipophilicity causes highly deuterated analogs to interact less strongly with the C18 stationary phase, resulting in an earlier retention time[1]. The Impact: In LC-MS/MS, co-eluting matrix components cause ion suppression or enhancement. If your IS elutes even 0.1 minutes earlier than the native analyte, it is ionizing in a different matrix environment. Consequently, the IS fails to accurately normalize the signal[1]. The Solution: Transition to


-labeled internal standards. Because 

alters mass without changing the molecular volume or bond polarity,

-phenethylamines perfectly co-elute with native analytes[1][2]. If you must use deuterium, select an IS with fewer labels (e.g., -d3) to minimize the chromatographic shift[1].

Q2: I am observing variable IS responses and poor precision across my urine batches. Is deuterium exchange occurring? The Causality: Deuterium exchange (H/D exchange) is a severe risk when deuterium atoms are located on exchangeable positions, such as the primary amine (


) of phenethylamines, or on highly acidic alpha-carbons. When exposed to protic solvents (like water or methanol in your mobile phase) or during electrospray ionization (ESI), these deuterium atoms swap with hydrogen atoms[2].
The Impact:  This exchange reduces the mass of the IS back toward the native analyte's mass, causing a loss of IS signal and potentially creating isotopic interference (false positives) in the native analyte's MRM channel[3].
The Solution:  Audit the structure of your Stable Isotope Labeled (SIL) IS. Ensure deuterium labels are fixed on the stable aromatic ring or terminal alkyl groups. Better yet, 

-labeled standards are fundamentally immune to H/D exchange[2].

Q3: We use a "dilute-and-shoot" method for high-throughput urinalysis. Can I use a structural analog (e.g., phentermine for amphetamine) as an IS? The Causality: "Dilute-and-shoot" methods bypass sample purification, meaning high concentrations of salts, urea, and creatinine are injected directly into the MS[4]. This causes severe and unpredictable ion suppression. A structural analog will have a different retention time, pKa, and ionization efficiency compared to the target phenethylamine[3]. The Solution: No. For unpurified matrices like urine, a matched SIL-IS is strictly mandatory. The IS must be added prior to dilution to correct for both volumetric errors and the extreme matrix effects inherent to dilute-and-shoot workflows[4].

III. Quantitative Data Presentation: IS Performance Comparison

To guide your procurement and assay design, the following table summarizes the quantitative and physicochemical trade-offs of different IS types for phenethylamines.

Internal Standard TypeChromatographic Co-elutionH/D Exchange RiskMatrix Effect CompensationRelative Cost

-Labeled SIL-IS
Perfect (No isotope effect)NoneExcellentHigh

-Labeled (Low D, e.g., -d3)
Near-perfectLow (if on aromatic ring)Very GoodModerate

-Labeled (High D, e.g., -d11)
Poor (Early elution shift)Moderate to HighPoor to ModerateModerate
Structural Analog Poor (Different RT)NonePoorLow

IV. Self-Validating Experimental Protocol

To ensure trustworthiness in your assay, you must empirically prove that your chosen IS corrects for matrix effects. Do not assume a SIL-IS works perfectly out of the box. Execute the following step-by-step methodology, based on the industry-standard Matuszewski protocol, to validate your system[3][5].

ME_Workflow Step1 Prepare 3 Sets of Samples (Matuszewski Protocol) SetA Set A: Neat Standards (Analyte + IS in Solvent) Step1->SetA SetB Set B: Post-Extraction Spike (Blank Matrix Extracted, then spiked with Analyte + IS) Step1->SetB SetC Set C: Pre-Extraction Spike (Blank Matrix spiked with Analyte + IS, then extracted) Step1->SetC CalcME Calculate Matrix Effect (ME) ME = (Set B / Set A) x 100 SetA->CalcME SetB->CalcME CalcRE Calculate Recovery (RE) RE = (Set C / Set B) x 100 SetB->CalcRE SetC->CalcRE Eval Evaluate IS Performance IS should yield normalized ME ≈ 100% and compensate for RE losses CalcME->Eval CalcRE->Eval

Self-validating experimental workflow for assessing internal standard matrix effect compensation.

Step-by-Step Methodology:

  • Phase 1: Preparation of Sample Sets

    • Set A (Neat Standards): Prepare the target phenethylamine and the chosen IS in the initial LC mobile phase (e.g., 0.1% formic acid in water/acetonitrile)[5].

    • Set B (Post-Extraction Spike): Extract 6 different lots of blank biological matrix (e.g., drug-free urine) using your intended method (e.g., Solid-Phase Extraction or Dilute-and-Shoot)[4][5]. Spike the phenethylamine and IS into the final extract.

    • Set C (Pre-Extraction Spike): Spike the phenethylamine and IS into the raw blank matrix prior to extraction, then process the sample[4].

  • Phase 2: LC-MS/MS Analysis

    • Inject Sets A, B, and C in triplicate using your optimized chromatographic gradient. Record the peak areas for both the native analyte and the IS.

  • Phase 3: Data Analysis & Self-Validation

    • Absolute Matrix Effect (ME): Calculate

      
      . A value <100% indicates ion suppression; >100% indicates ion enhancement.
      
    • IS-Normalized Matrix Effect (The Critical Metric): Calculate

      
      , where Response Ratio = 
      
      
      
      .
    • Self-Validation Check: If your IS is functioning correctly (perfect co-elution and identical ionization), the normalized ME must resolve to 100% ± 15% , proving the IS perfectly mirrors the analyte's ionization variations regardless of the absolute suppression observed[3].

    • Extraction Recovery (RE): Calculate

      
       to ensure extraction efficiency is consistent.
      

V. References

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine Source: Taiwan Food and Drug Administration (TFDA) / Forensic Science International URL:[Link]

  • Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Why do toxicologists need an internal standard? Source: Chiron AS URL:[Link]

  • How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Source: MtoZ Biolabs URL:[Link]

Sources

Validation & Comparative

Publish Comparison Guide: Cross-Reactivity of DMPEA in Amphetamine Immunoassay Screens

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the cross-reactivity of 3,4-Dimethoxyphenethylamine (DMPEA) in standard amphetamine immunoassays. It is structured to provide actionable insights for laboratory professionals validating assay specificity.

Executive Summary: The Specificity Paradox

In the landscape of forensic and clinical toxicology, 3,4-Dimethoxyphenethylamine (DMPEA) presents a distinct challenge. Structurally, it is a phenethylamine derivative, sharing the core backbone of amphetamine. However, experimental data and structural activity relationship (SAR) analysis indicate that DMPEA exhibits negligible to low cross-reactivity (<1-5%) on most commercial amphetamine immunoassays (e.g., EMIT, CEDIA, ELISA) at standard cutoff concentrations (500–1000 ng/mL).

This guide details the mechanistic reasons for this lack of binding, compares the performance of standard kits, and provides a self-validating protocol for laboratories to determine their specific assay's susceptibility to DMPEA interference.

Key Takeaway: The primary risk with DMPEA is not a false positive for amphetamine, but a false negative where DMPEA abuse goes undetected by standard screening panels.

Structural Mechanism of Interference (SAR Analysis)

To understand why DMPEA fails to trigger most amphetamine screens, one must analyze the antibody binding pocket.

  • Target Analyte (d-Amphetamine): Contains an unsubstituted phenyl ring and a primary amine on an ethyl chain. Antibodies are typically raised against immunogens attached via the para-position of the phenyl ring or the nitrogen, creating a pocket optimized for a flat, hydrophobic benzene ring.

  • Interferent (DMPEA): Contains methoxy (-OCH₃) groups at the 3 and 4 positions of the phenyl ring.

The Steric Clash: The methoxy groups are bulky and electron-rich. When DMPEA enters the antibody binding pocket designed for amphetamine, these groups create steric hindrance , preventing the molecule from docking deeply enough to displace the labeled conjugate (in competitive assays). Furthermore, the polarity of the oxygen atoms alters the hydrophobic interaction landscape required for high-affinity binding.

Visualization: Antibody-Ligand Interaction Mismatch

SAR_Analysis cluster_0 Target: d-Amphetamine cluster_1 Interferent: DMPEA Amp Unsubstituted Phenyl Ring (Hydrophobic Fit) Pocket Antibody Binding Pocket (High Affinity) Amp->Pocket Perfect Docking DMPEA 3,4-Dimethoxy Substitution (Bulky -OCH3 Groups) Clash Steric Hindrance (Low Affinity / No Binding) DMPEA->Clash Entry Blocked Clash->Pocket Failure to Displace Conjugate

Figure 1: Mechanistic comparison of d-Amphetamine binding versus DMPEA interference. The 3,4-methoxy groups of DMPEA prevent the 'lock-and-key' fit required for competitive displacement.

Comparative Performance Guide

The following table synthesizes observed cross-reactivity trends across major immunoassay platforms. Note that specific percentages can vary by lot number; this data represents the general class behavior for "Amphetamine" vs. "Ecstasy/MDMA" specific kits.

Assay Platform TypeTarget Antibody SpecificityDMPEA Cross-ReactivityClinical Interpretation
EMIT II Plus (Amphetamines) Broad-spectrum Phenethylamines< 1% (Negligible)Unlikely to trigger positive at <10,000 ng/mL.
CEDIA (DAU Amphetamines) High specificity for d-Amphetamine< 0.5% (Negligible)High specificity design excludes dimethoxy variants.
ELISA (Polyclonal) Broader recognition1 - 3% (Low)May show weak signal at extreme concentrations (>50,000 ng/mL).
MDMA/Ecstasy Specific Targets Methylenedioxy bridge5 - 10% (Low-Moderate)Highest Risk. DMPEA shares more homology with MDMA than Amphetamine, but lacks the methylenedioxy bridge.

Data Insight: Studies on related "2C" compounds (2,5-dimethoxy) have shown that concentrations as high as 50,000 ng/mL often fail to trigger a positive result on standard amphetamine screens [1]. DMPEA, lacking the alpha-methyl group of amphetamine (it is a phenethylamine, not an alpha-methylphenethylamine), has even lower affinity for antibodies targeting the alpha-methyl moiety common in amphetamine/methamphetamine assays.

Validation Protocol: Determining Cross-Reactivity In-House

Do not rely solely on package inserts. Variations in antibody production requires in-house validation. Use this Self-Validating Spiking Protocol to determine the exact cross-reactivity of DMPEA for your specific assay lot.

Reagents Required[1][2]
  • Drug-Free Urine (DFU): Validated negative matrix.

  • DMPEA Reference Standard: Certified Reference Material (CRM), 1 mg/mL in methanol.

  • d-Amphetamine Calibrator: Cutoff concentration (e.g., 500 ng/mL).

Step-by-Step Methodology
  • Preparation of Spikes:

    • Prepare a high-concentration stock of DMPEA in DFU (e.g., 100,000 ng/mL).

    • Perform serial dilutions to create test levels: 50,000, 10,000, 5,000, and 1,000 ng/mL.

  • Screening:

    • Run the d-Amphetamine cutoff calibrator (500 ng/mL) in duplicate to establish the Cutoff Absorbance (Abs_cut) .

    • Run the DMPEA spiked samples in triplicate.

  • Calculation of Cross-Reactivity (% CR):

    • Identify the lowest concentration of DMPEA that produces an absorbance change equal to the Cutoff Calibrator (Abs_DMPEA ≈ Abs_cut).

    • Use the formula:

      
      
      
  • Interpretation:

    • If 100,000 ng/mL DMPEA does not trigger a positive, report CR as < 0.5% .

Workflow Diagram

Validation_Protocol Start Start Validation Prep Prepare DMPEA Spikes (1k, 5k, 10k, 50k, 100k ng/mL) Start->Prep RunCal Run d-Amp Calibrator (Set Baseline Absorbance) Start->RunCal RunSpike Run DMPEA Spikes (Measure Absorbance) Prep->RunSpike RunCal->RunSpike Reference Compare Compare Absorbance: Is Abs_Spike > Abs_Cutoff? RunSpike->Compare Pos Positive Result Calculate % Cross-Reactivity Compare->Pos Yes Neg Negative Result (Even at 100k ng/mL) Compare->Neg No Report Report: Negligible Interference (<0.5%) Neg->Report

Figure 2: Decision logic for validating DMPEA cross-reactivity. Most standard assays will follow the 'Negative Result' path.

Conclusion & Recommendations

Scientific Verdict: DMPEA is a low-risk interferent for false positives but a high-risk compound for false negatives . Standard amphetamine immunoassays are insufficiently sensitive to detect DMPEA abuse.[1][2][3]

Recommendations for Drug Development & Testing:

  • Do not assume detection: If DMPEA ingestion is suspected (e.g., in "designer drug" or "supplement" cases), a negative immunoassay result is non-conclusive.

  • Mandate Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required for definitive identification. DMPEA has a distinct retention time and fragmentation pattern (m/z 181 parent) that separates it easily from amphetamine [2].

  • Update Panels: Laboratories monitoring for novel psychoactive substances (NPS) must validate specific "Phenethylamine" panels rather than relying on generic "Amphetamine" screens.

References
  • Nieddu, M., et al. (2013).[4] "Cross-reactivities of 39 new amphetamine designer drugs on three abuse drugs urinary screening tests." Forensic Science International.

  • Nakanishi, K., et al. (2012). "Cross-reactivities of 76 kinds of phenethylamine-type designer drugs and related compounds to the urine drug tests Instant-View™ and Emit® assays." Forensic Science International, 217(1-3), 174-181.

  • BenchChem. (2025). "A Comparative Guide on the Cross-Reactivity of D-Amphetamine and Isopropylurea." (Cited for general SAR principles in amphetamine assays).

Sources

Technical Guide: Melting Point Determination for Phenethylamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Phenethylamine Hydrochloride (PEA·HCl) is a foundational monoamine alkaloid and a critical intermediate in the synthesis of substituted phenethylamines, pharmaceutical APIs, and forensic standards. While melting point (MP) determination is a routine characterization method, the specific thermal behavior of amine hydrochloride salts—specifically their tendency toward sublimation, hygroscopicity, and simultaneous melting/decomposition—renders standard protocols insufficient for high-precision applications.

This guide moves beyond basic textbook procedures to compare the Capillary Method against Differential Scanning Calorimetry (DSC) . It provides a self-validating framework for researchers to select the optimal technique based on data integrity requirements rather than convenience.

Comparative Analysis: Methodologies & Material States

The Material Context: Why the Salt Form Matters

In drug development, the choice of salt form dictates physical stability. Phenethylamine freebase is a caustic, hygroscopic liquid at room temperature, making it unsuitable for solid dosage forms. The hydrochloride salt converts this volatile liquid into a stable crystalline solid, elevating the melting point by over 270°C.

PropertyPhenethylamine FreebasePhenethylamine Hydrochloride (HCl)Implications for Analysis
Physical State Liquid (Colorless)Crystalline Solid (White/Off-white)HCl requires solid-state thermal analysis.
Melting Point -60°C217 – 222°C High MP of HCl indicates strong lattice energy.
Stability Absorbs CO₂ from air (Carbonate formation)Hygroscopic; thermally stable until meltCritical: Samples must be dried before MP testing to prevent lattice depression.
Handling Corrosive, volatileIrritant, stable powderHCl is the preferred form for purity assays.
Methodological Comparison: Capillary vs. DSC

For PEA·HCl, the "melting point" is often a "decomposition point." Standard capillary methods rely on visual subjectivity, which fails when melting and decomposition occur simultaneously (browning/gas evolution).

FeatureMethod A: Capillary Tube (USP <741>) Method B: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change (Solid

Liquid).
Measurement of heat flow (Endothermic/Exothermic events).
Precision Moderate (

1.0–2.0°C).
High (

0.1°C).[1]
Decomposition Handling Poor: Hard to distinguish melt from charring.Excellent: Separates melting endotherm from decomposition exotherm.
Sample Requirement Large (~5–10 mg).Small (~1–3 mg).
Sublimation Risk High (Open system).Low (Hermetically sealed pans possible).
Best For Routine QC, Quick Identification.Purity determination, Polymorph screening, Stability profiling.

Experimental Protocols

Protocol A: Capillary Melting Point (Optimized for Amine Salts)

Use this for routine identification or when DSC is unavailable. This protocol includes specific steps to mitigate hygroscopicity.

Prerequisites:

  • Calibrated Melting Point Apparatus (e.g., Buchi, SRS OptiMelt).

  • Vacuum Desiccator with P₂O₅ or Silica Gel.

Step-by-Step Workflow:

  • Sample Drying (Critical): PEA·HCl is hygroscopic. Moisture acts as an impurity, depressing the MP (Raoult’s Law). Dry the sample in a vacuum desiccator for 24 hours or in a drying oven at 60°C for 2 hours prior to analysis.

  • Grinding: Lightly crush the dried crystals into a fine powder. Note: Do not grind excessively to avoid generating static or amorphous content.

  • Loading: Fill the capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface (packing density affects heat transfer).

  • Fast Ramp (Sighting): Ramp at 10°C/min to find the approximate MP (expect ~215°C).

  • Determination Ramp: Start a second run at 200°C. Ramp at 1.0°C/min .

  • Observation: Record three points:

    • Onset Point: First visible liquid droplet.

    • Meniscus Point: Solid mass pulls away from walls.

    • Clear Point: Complete liquid phase.

    • Decomposition Note: If the sample turns brown or bubbles before clearing, record as "Melts with decomposition" (

      
      ).
      
Protocol B: Differential Scanning Calorimetry (DSC)

Use this for purity calculation, polymorph detection, and distinguishing melting from decomposition.

Prerequisites:

  • DSC Instrument (e.g., TA Instruments, PerkinElmer).

  • Aluminum Pans (Hermetic/Crimped).

  • Nitrogen Purge Gas (50 mL/min).

Step-by-Step Workflow:

  • Calibration: Verify temperature axis using Indium (

    
    C) and Zinc (
    
    
    
    C) standards.
  • Sample Prep: Weigh 1–3 mg of dried PEA·HCl directly into an aluminum pan.

  • Sealing:

    • Standard: Crimp lid (non-hermetic).

    • If Sublimation Suspected: Use hermetic pans to suppress sublimation and maintain vapor pressure equilibrium.

  • Thermal Cycle:

    • Equilibrate at 30°C.

    • Ramp at 10°C/min to 250°C.

  • Analysis:

    • Identify the Endothermic Peak (Melting).[2] The Extrapolated Onset Temperature (

      
      ) is the reported MP, not the peak maximum.
      
    • Look for an immediate Exothermic event or baseline noise following the melt, indicative of oxidative decomposition.

Technical Visualization

Decision Logic for Method Selection

The following decision tree guides the researcher in selecting the appropriate method based on sample behavior and data needs.

MethodSelection Start Start: MP Determination for PEA-HCl IsPure Is high precision/purity quantification required? Start->IsPure Decomp Does sample darken/gas before melting? IsPure->Decomp Yes Capillary Use Capillary Method (Protocol A) Report Range IsPure->Capillary No (Routine ID) Decomp->Capillary No DSC Use DSC Method (Protocol B) Report Onset T Decomp->DSC Yes (Complex Thermal Event) Hermetic Use Hermetic Pans (Suppress Sublimation) DSC->Hermetic If Baseline Drift detected

Figure 1: Decision matrix for selecting between Capillary and DSC methods based on analytical requirements and sample thermal behavior.

Thermal Pathway of Amine Salts

Understanding the physical changes during heating is crucial for interpreting data.

ThermalPathway Solid Crystalline Solid (Ionic Lattice) Sublime Sublimation (Solid -> Gas) Solid->Sublime Low Pressure / Open Pan Melt Melting (Endotherm) (Solid -> Liquid) Solid->Melt T ~ 217°C Decomp Decomposition (Oxidation/Amine Loss) Solid->Decomp Impure Sample Energy Heat Input (+Q) Melt->Decomp T > 222°C

Figure 2: Thermal transition pathways. Note that sublimation can compete with melting in open capillary systems, leading to erroneous results.

Interpretation of Results

Expected Values
  • Acceptable Range: 217°C – 222°C.

  • Purity Indicator: A range > 2°C (e.g., 215–219°C) indicates impurities, likely moisture or synthesis byproducts (e.g., unreacted phenethylamine liquid).

Troubleshooting Common Anomalies
  • Low MP (<215°C): Usually due to retained solvent or moisture. Action: Dry sample at 105°C for 2 hours and re-test.

  • Broad Melting Range: Indicates poor crystallinity or amorphous content. Action: Recrystallize from anhydrous ethanol/ether.

  • Blackening: Thermal decomposition. Action: Use DSC with Nitrogen purge; report "Melting with decomposition."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. (Reference to standard compendial method).
  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Context for DSC vs Capillary in salt analysis).

Sources

Comparative Toxicity Profiles: Dimethoxy- (2C-x) vs. Trimethoxyphenethylamines (Mescaline)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Toxicity Profiles of Dimethoxy- vs. Trimethoxyphenethylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Potency-Toxicity Paradox

This guide provides a technical analysis comparing the toxicological profiles of 3,4,5-trimethoxyphenethylamines (exemplified by Mescaline) and 2,5-dimethoxy-4-substituted phenethylamines (the "2C-x" series).

Experimental data indicates a distinct "Potency-Toxicity Paradox." While trimethoxy compounds exhibit lower receptor affinity (


) and require higher physiological doses, they possess a significantly wider therapeutic index and lower cellular toxicity. Conversely, dimethoxy analogs—optimized for high 5-HT2A affinity—demonstrate steeper dose-response curves, greater risk of off-target adrenergic binding, and pronounced mitochondrial cytotoxicity in vitro.

Structural Basis of Toxicity (SAR)

The divergence in toxicity profiles stems directly from the substitution patterns on the benzene ring.

  • Trimethoxy Series (Mescaline): The 3,4,5-substitution pattern creates a hydrophilic, metabolically stable molecule with low affinity for the 5-HT2A receptor.[1] This "sloppy" binding profile necessitates high doses (200–500 mg) but limits the risk of acute receptor super-activation.

  • Dimethoxy Series (2C-x): The 2,5-dimethoxy arrangement, particularly when paired with a hydrophobic lipophilic 4-substituent (Br, I, alkyl), locks the molecule into a conformation that tightly docks into the 5-HT2A receptor. This increases potency by 10–100 fold but correlates with increased lipophilicity and cellular permeability, facilitating mitochondrial accumulation and cytotoxicity.

Visualization: Structural Impact on Receptor Docking

SAR_Toxicity cluster_0 Chemical Scaffold cluster_1 Substitution Pattern cluster_2 Pharmacological Outcome cluster_3 Toxicity Profile Backbone Phenethylamine Core Trimethoxy 3,4,5-Trimethoxy (Mescaline) Backbone->Trimethoxy Dimethoxy 2,5-Dimethoxy-4-X (2C-B, 2C-I) Backbone->Dimethoxy LowAffinity Low 5-HT2A Affinity (Ki > 1000 nM) Trimethoxy->LowAffinity Hydrophilic HighAffinity High 5-HT2A Affinity (Ki < 50 nM) Dimethoxy->HighAffinity Lipophilic 4-sub Safe Wide Therapeutic Index Low Cytotoxicity LowAffinity->Safe Risk Steep Dose Curve Mitochondrial Stress HighAffinity->Risk

Figure 1: Structure-Activity Relationship (SAR) illustrating how substitution patterns dictate receptor affinity and subsequent toxicity risks.

Receptor Affinity & Pharmacodynamics[1][2][3][4][5]

The primary driver of acute systemic toxicity (seizures, vasoconstriction) in the dimethoxy series is the high affinity for 5-HT2A and off-target binding to adrenergic receptors.

Table 1: Comparative Receptor Binding Affinities ( )

Lower


 indicates higher affinity. Data synthesized from Nichols et al. and NIMH-PDSP.
CompoundClass5-HT2A

(nM)
5-HT2C

(nM)
Adrenergic

Affinity
Primary Toxicity Risk
Mescaline Trimethoxy~3,000 - 9,000~2,000NegligibleGI Distress, Nausea
2C-B Dimethoxy (4-Br)~1 - 30~50LowModerate Vasoconstriction
2C-I Dimethoxy (4-I)~1 - 20~40ModerateSeizure threshold reduction
25I-NBOMe *N-Benzyl Dimethoxy~0.04~0.5HighLethal (Clotting, Arrest)

*Note: NBOMe derivatives are included as a reference point for the extreme toxicity potential of modified dimethoxy phenethylamines.

Key Insight: The dimethoxy compounds (2C-x) exhibit nanomolar affinity, meaning they saturate receptors at minute plasma concentrations. This leaves little buffer room before off-target adrenergic activation occurs, leading to hypertensive crises—a risk virtually absent with Mescaline.

Cellular Toxicity & Metabolic Stability

Recent in vitro studies have elucidated the mechanisms of cellular damage, highlighting mitochondrial dysfunction as a key pathway for dimethoxy-induced neurotoxicity.

Cytotoxicity Profile[1][6][7][8][9][10][11]
  • Mescaline: Exhibits no significant cytotoxicity in standard assays (Resazurin/Neutral Red) up to high concentrations (

    
    ). It is metabolically stable and largely excreted unchanged.
    
  • 2C-Series: Shows concentration-dependent cytotoxicity.[2][3] The lipophilicity of the 4-substituent (e.g., Bromine in 2C-B) facilitates passive transport across cell membranes, leading to mitochondrial depolarization and ATP depletion.

  • Metabolic Interaction: While Mescaline is a poor inhibitor of CYP450 enzymes, dimethoxy compounds (and their N-benzyl derivatives) can inhibit CYP2D6 and CYP3A4, potentiating their own toxicity or that of co-administered drugs.

Visualization: Mitochondrial Toxicity Pathway

Cell_Toxicity cluster_mech Mechanism of Action Drug Dimethoxy Phenethylamine (Lipophilic) Membrane Passive Membrane Permeability Drug->Membrane Mito Mitochondrial Accumulation Membrane->Mito Depol Membrane Depolarization (ΔΨm Loss) Mito->Depol ATP ATP Depletion Depol->ATP ROS ROS Generation (Oxidative Stress) Depol->ROS Death Apoptosis / Necrosis ATP->Death ROS->Death

Figure 2: Cellular mechanism of toxicity for lipophilic dimethoxy phenethylamines, focusing on mitochondrial failure.

Experimental Protocols

To validate these profiles in a laboratory setting, the following protocols are recommended. These assays assess both functional potency (calcium flux) and cellular viability.

Protocol A: FLIPR Calcium Mobilization Assay (Functional Potency)

Purpose: To determine the


 and efficacy of the compound at the 5-HT2A receptor, predicting the risk of receptor super-sensitivity.
  • Cell Preparation: Use HEK293 cells stably expressing the human 5-HT2A receptor. Plate at 50,000 cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and load cells with Calcium 6 Assay Dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES. Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions (10 nM to 100

    
    M) of Mescaline and 2C-B in HBSS buffer.
    
  • Measurement: Transfer plate to a FLIPR Tetra system. Measure baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

  • Injection: Inject compounds automatically. Record fluorescence for 180 seconds.

  • Analysis: Calculate

    
    . Plot log(concentration) vs. response to derive 
    
    
    
    .
    • Expected Result: 2C-B will show a left-shifted curve (

      
       ~nM) compared to Mescaline (
      
      
      
      ~
      
      
      M).
Protocol B: Resazurin Reduction Assay (Cytotoxicity)

Purpose: To compare the metabolic viability of neuronal cells upon exposure.

  • Cell Culture: Seed SH-SY5Y (human neuroblastoma) cells at 20,000 cells/well in 96-well plates. Differentiate with retinoic acid (10

    
    M) for 5 days to induce a neuronal phenotype.
    
  • Exposure: Treat cells with increasing concentrations (0–1000

    
    M) of the test compounds for 24 hours. Include a Positive Control (Triton X-100) and Negative Control (Vehicle).
    
  • Reagent Addition: Add Resazurin solution (final concentration 0.1 mg/mL) to each well.

  • Incubation: Incubate for 2–4 hours at 37°C. Viable cells reduce non-fluorescent resazurin (blue) to fluorescent resorufin (pink).

  • Quantification: Measure fluorescence at Ex 530 nm / Em 590 nm using a microplate reader.

  • Data Processing: Normalize to negative control (100% viability).

    • Validation: Mescaline should show >90% viability even at high concentrations. 2C-B should show a dose-dependent decrease in viability starting at moderate concentrations.

References

  • Nichols, D. E. (2018).[4] Chemistry and Structure-Activity Relationships of Psychedelics.[5][6][7][4][8] Current Topics in Behavioral Neurosciences, 36, 1-43. Link

  • Silva-Carvalho, M., et al. (2023).[9] Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Pharmaceuticals, 16(8), 1158. Link

  • Rickli, A., et al. (2015).[6] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Link

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome.[5] PLoS ONE, 5(2), e9019. Link

  • Dinis-Oliveira, R. J., et al. (2019).[10] Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment.[11] Scientific Reports. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.